molecular formula C₁₅¹³C₃H₁₇NO₅ B1157206 Tranilast-13C3

Tranilast-13C3

Cat. No.: B1157206
M. Wt: 330.31
Attention: For research use only. Not for human or veterinary use.
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Description

Tranilast-13C3 is a carbon-13 labeled, stable isotope form of Tranilast, developed for use as an internal standard in quantitative mass spectrometry-based analyses. This enables precise measurement of the parent drug Tranilast in complex biological matrices, accelerating pharmacokinetic and metabolic studies. Tranilast is an investigational agent with well-characterized anti-fibrotic, anti-allergic, and anti-proliferative properties, making this labeled variant a critical tool for advanced research. The primary value of Tranilast in research stems from its ability to suppress the expression and action of Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis and cell proliferation . This mechanism underpins its investigation in models of fibrotic disease, including keloids, hypertrophic scars, and uterine fibroids, where it has been shown to reduce collagen deposition and expression of extracellular matrix components like fibronectin and collagen type III . Furthermore, Tranilast demonstrates anti-proliferative effects by downregulating key cell cycle regulators such as cyclin D1 and inducing apoptosis in various cell types . Its anti-allergic activity, linked to the stabilization of mast cells and inhibition of inflammatory mediator release, adds another dimension to its research applicability . Consequently, Tranilast-13C3 serves as an essential reagent for scientists exploring the intricate pathways of fibrosis, abnormal proliferation, and inflammation, facilitating highly accurate and reliable quantitative measurements in their experimental workflows.

Properties

Molecular Formula

C₁₅¹³C₃H₁₇NO₅

Molecular Weight

330.31

Synonyms

2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid-13C3;  2-(3,4-Dimethoxycinnamoylamino)benzoic Acid-13C3;  N-(3,4-Dimethoxycinnamoyl)-_x000B_anthranilic Acid-13C3;  N-(3’,4’-Dimethoxycinnamoyl)anthranilic Acid-13C3;  Rizaben-13C3;  Tranpro-13C

Origin of Product

United States

Foundational & Exploratory

Tranilast-13C3: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Tranilast-13C3, a stable isotope-labeled derivative of Tranilast, designed for researchers, scientists, and drug development professionals. We will delve into its core applications, detailing not just the methodologies but the scientific rationale underpinning its use in modern research, ensuring a blend of technical accuracy and practical insight.

Introduction: The Significance of Isotopic Labeling in Tranilast Research

Tranilast, N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, is a drug with a well-documented history as an anti-allergic and anti-inflammatory agent, initially approved for conditions such as asthma and keloids.[1] Its therapeutic potential is now being explored in a wider range of diseases, including fibrosis, proliferative disorders, and certain cancers.[2] The primary mechanisms of action for Tranilast involve the inhibition of inflammatory mediator release from mast cells and the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3]

To rigorously investigate its pharmacokinetics, metabolism, and intricate molecular mechanisms, a precise and reliable analytical tool is paramount. Tranilast-13C3, with three Carbon-13 atoms incorporated into its structure, serves this exact purpose. Stable isotope labeling offers a significant advantage in bioanalytical studies by providing an ideal internal standard for mass spectrometry-based quantification.[4] This ensures the highest degree of accuracy and precision by correcting for variations during sample preparation and analysis.[4][5]

Core Application I: The Gold Standard for Pharmacokinetic Analysis

The most critical application of Tranilast-13C3 is its use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Tranilast in biological matrices.

The Rationale for a Stable Isotope-Labeled Internal Standard

In pharmacokinetic studies, accurately determining the concentration of a drug in plasma, tissue, or other biological fluids over time is essential. LC-MS/MS is the preferred method for its sensitivity and specificity. However, the accuracy of this technique can be compromised by several factors, including:

  • Variability in sample extraction and recovery: The efficiency of extracting the analyte from a complex biological matrix can vary between samples.

  • Matrix effects: Co-eluting endogenous components from the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5]

  • Instrumental drift: Minor fluctuations in the performance of the LC-MS/MS system can occur over the course of an analytical run.

A stable isotope-labeled internal standard like Tranilast-13C3 is the gold standard for mitigating these issues.[4] Because it is chemically identical to the analyte (Tranilast), it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. However, due to its slightly higher mass, it is distinguishable by the mass spectrometer. By adding a known amount of Tranilast-13C3 to each sample prior to processing, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variations.[4][5]

Representative Experimental Protocol: Quantification of Tranilast in Human Plasma

This protocol outlines a typical workflow for a pharmacokinetic study of Tranilast using Tranilast-13C3 as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of Tranilast-13C3 internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile
Gradient Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Tranilast: m/z 326.1 -> 177.1, Tranilast-13C3: m/z 329.1 -> 180.1
Collision Energy Optimized for each transition

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Tranilast to Tranilast-13C3 against the concentration of Tranilast standards.

  • Determine the concentration of Tranilast in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Tranilast-13C3 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify G tranilast Tranilast-13C3 demethylation O-Demethylation (CYP-mediated) tranilast->demethylation glucuronidation Glucuronidation (UGT-mediated) tranilast->glucuronidation metabolite1 4'-O-desmethyl-Tranilast-13C3 demethylation->metabolite1 metabolite2 Tranilast-13C3 Acyl-glucuronide glucuronidation->metabolite2

Caption: Simplified metabolic pathways of Tranilast.

Core Application III: Mechanistic Insights into Tranilast's Action

Tranilast-13C3 can be utilized in advanced research to gain deeper insights into the molecular mechanisms of Tranilast's therapeutic effects.

Investigating Target Engagement and Pathway Modulation

By using labeled Tranilast, researchers can perform studies to confirm its direct interaction with specific cellular targets. For example, in studies of its inhibitory effect on the TGF-β pathway, Tranilast-13C3 could be used in pull-down assays with cell lysates to identify binding partners.

Tranilast's Inhibition of the TGF-β Signaling Pathway

Tranilast is known to suppress fibrosis by inhibiting the TGF-β signaling pathway. [1]This pathway plays a critical role in tissue repair and extracellular matrix deposition. Its dysregulation is implicated in various fibrotic diseases. Tranilast has been shown to reduce the expression of TGF-β and interfere with the downstream signaling cascade.

G TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI SMAD23 p-SMAD2/3 TBRI->SMAD23 Tranilast Tranilast Tranilast->TGFb Inhibits Expression SMAD_complex SMAD2/3/4 Complex Tranilast->SMAD_complex Inhibits Nuclear Translocation SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Transcription Gene Transcription (e.g., Collagen) Nucleus->Transcription

Caption: Tranilast's inhibitory effect on the TGF-β pathway.

Conclusion

Tranilast-13C3 is an essential tool for any research program focused on the development and understanding of Tranilast. Its primary application as an internal standard in LC-MS/MS bioanalysis provides unparalleled accuracy and precision for pharmacokinetic studies. Furthermore, its utility as an isotopic tracer is invaluable for elucidating metabolic pathways and gaining deeper mechanistic insights into the therapeutic actions of Tranilast. The use of Tranilast-13C3 empowers researchers to generate high-quality, reliable data, thereby accelerating the translation of preclinical findings to clinical applications.

References

  • Darakhshan, S., & Pour, A. B. (2015). Tranilast: a review of its therapeutic applications. Pharmacological Research, 91, 15-28.
  • Suzawa, H., Kikuchi, S., Ichikawa, K., & Kera, J. (1992). The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 383-391.
  • Platten, M., & Wick, W. (2008). The role of the TGF-β superfamily in cancer. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 177, 107-121.
  • Jiang, H., Harris, M. B., & Rothman, P. B. (2002). IL-4/IL-13 signaling pathways: an evolving paradigm. International journal of biochemistry & cell biology, 34(12), 1530-1534.
  • Azuma, M., et al. (1986). The effect of tranilast on the release of chemical mediators from human lung tissue. The Japanese journal of pharmacology, 41(3), 347-353.
  • Wikipedia. (2023). Tranilast. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Tranilast. In PubChem. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Tranilast-13C3. Retrieved from [Link]

  • Lin, H. R., & Lin, J. H. (2002). Pharmacokinetic properties of tranilast in Chinese people. Journal of food and drug analysis, 10(3).
  • Metabolic Solutions. (2023). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Xu, F., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis, 147, 479-484.
  • Li, H., et al. (2014). Study on Pharmacokinetics and Bioavailability of Compound Tranilast. Chinese Journal of New Drugs, 23(11), 1326-1330.
  • Koyama, H., et al. (1988). Mechanism of inhibitory action of tranilast on the release of slow reacting substance of anaphylaxis (SRS-A) in vitro: effect of tranilast on the release of arachidonic acid and its metabolites. The Japanese journal of pharmacology, 46(1), 53-60.
  • Pae, H. O., et al. (2008). Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages.
  • Klages, S., et al. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Mycotoxin research, 21(3), 174-178.
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and bioanalytical chemistry, 391(6), 2133-2139.
  • Kumar, A., & Hage, D. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Analytical & Bioanalytical Techniques, 8(6), 1-8.
  • Al-Tannak, N. M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry drug analysis. Journal of pharmacological and toxicological methods, 115, 107174.
  • Wang, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules (Basel, Switzerland), 28(3), 1184.

Sources

Synthesis and purification of Tranilast-13C3

Technical Guide: Synthesis and Purification of Tranilast- C Internal Standard

Executive Summary & Strategic Analysis

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is a pleiotropic drug used for allergic disorders and fibrotic diseases.[1][2] In pharmacokinetic (PK) and bioanalytical studies, a stable isotope-labeled internal standard (SIL-IS) is critical for normalizing matrix effects and ionization variability in LC-MS/MS assays.

This guide details the synthesis of Tranilast-


C

propenoic acid linker
Retrosynthetic Logic: The "Heck" Advantage

While the industrial synthesis of Tranilast typically employs a Knoevenagel condensation (3,4-dimethoxybenzaldehyde + malonic acid), this route is suboptimal for


The Superior Route: Heck Coupling We utilize a Heck reaction strategy. By coupling 4-iodo-1,2-dimethoxybenzene with Acrylic Acid-


C

RetrosynthesisTranilastTranilast-13C3(Target)CouplingAmide CouplingTranilast->CouplingIntermediate13,4-Dimethoxycinnamic Acid-13C3(Key Intermediate)Coupling->Intermediate1AnthranilicAnthranilic Acid(Commercial)Coupling->AnthranilicHeckHeck ReactionIntermediate1->HeckPrecursor14-Iodo-1,2-dimethoxybenzeneHeck->Precursor1Precursor2Acrylic Acid-13C3(Isotope Source)Heck->Precursor2

Caption: Retrosynthetic disconnection of Tranilast-13C3 revealing the Heck coupling strategy for efficient isotope incorporation.

Materials and Safety Protocols

Critical Reagents
ReagentRolePurity/SpecSource Note
Acrylic Acid-

C

Isotope Precursor

99 atom %

C
Primary cost driver; handle with microsyringes.
4-Iodo-1,2-dimethoxybenzene Aryl Halide>98%Can be synthesized from veratrole via iodination if not purchased.[3][4]
Pd(OAc)

Catalyst99%Palladium source for Heck cycle.
Tri-(o-tolyl)phosphine Ligand97%Stabilizes Pd species; prevents "palladium black" precipitation.
Anthranilic Acid Coupling Partner>99%Unlabeled commercial grade.
Thionyl Chloride (SOCl

)
ActivatorReagent GradeFreshly distilled preferred.
Safety & Handling
  • Isotope Stewardship:

    
    C-reagents are non-radioactive but expensive. Perform all trial reactions with unlabeled acrylic acid first to validate conditions.
    
  • Thionyl Chloride: Highly corrosive and releases HCl/SO

    
     gas. Use a dedicated fume hood with a caustic scrubber.
    
  • Palladium Waste: Segregate heavy metal waste streams for specialized disposal.

Protocol Phase 1: Synthesis of 3,4-Dimethoxycinnamic Acid- C

This step installs the stable isotope label. The Heck reaction is stereoselective, favoring the trans (

Experimental Workflow
  • Charge: In a dry pressure vial, dissolve 4-iodo-1,2-dimethoxybenzene (1.0 eq, 5 mmol) and Acrylic Acid-

    
    C
    
    
    (1.2 eq) in anhydrous DMF (10 mL).
  • Catalyst Addition: Add Pd(OAc)

    
      (5 mol%) and Tri-(o-tolyl)phosphine  (10 mol%).
    
  • Base: Add Triethylamine (Et

    
    N, 2.5 eq). The base regenerates the Pd(0) species.
    
  • Reaction: Seal and heat to 100°C for 12 hours under Argon.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting iodide spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Pour into 1M HCl (50 mL) to precipitate the acid and remove amine salts.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organics with Brine, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water.

Mechanism of Label Incorporation

The




Yield Target: 85-90% Characterization:



Protocol Phase 2: Amide Coupling (Tranilast- C )

Direct coupling using carbodiimides (EDC/HOBt) can be sluggish with anthranilic acid due to the steric bulk of the ortho-amino group and the electron-withdrawing carboxyl group. The Acid Chloride method is more robust for this specific substrate.

Step-by-Step Methodology

Step A: Acid Chloride Formation

  • Suspend 3,4-Dimethoxycinnamic acid-

    
    C
    
    
    (1.0 eq) in dry Toluene.
  • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

  • Reflux for 2 hours. Evolution of gas (SO

    
    , HCl) indicates reaction progress.
    
  • Concentrate in vacuo to remove excess SOCl

    
    . The residue is the acid chloride (highly reactive).
    

Step B: N-Acylation of Anthranilic Acid

  • Dissolve Anthranilic Acid (1.0 eq) in Pyridine (solvent/base) or Acetone/K

    
    CO
    
    
    (Schotten-Baumann conditions).
    • Recommendation: Use Acetone/Water (3:1) with NaHCO

      
       for a cleaner reaction if avoiding pyridine.
      
  • Add the crude Acid Chloride (dissolved in a minimal amount of acetone) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Acidify with 2M HCl to pH 2. The product, Tranilast-

    
    C
    
    
    , will precipitate as a solid.

SynthesisFlowStartLabeled Cinnamic AcidActActivation(SOCl2)Start->ActRefluxInterAcid Chloride(Intermediate)Act->Inter-SO2, -HClCoupleCoupling(Anthranilic Acid)Inter->CoupleBase (Pyridine)CrudeCrude Tranilast-13C3Couple->CrudePrecipitation

Caption: Workflow for the conversion of labeled cinnamic acid to crude Tranilast-13C3.

Purification and Quality Control

For use as an Internal Standard, chemical purity must be >98% and isotopic purity >99% to prevent "cross-talk" in the unlabeled channel.

Purification Strategy
  • Initial Cleanup: Dissolve crude solid in 1M NaOH (converts to sodium salt). Filter off insoluble impurities. Re-precipitate with HCl.

  • Recrystallization: Hot Ethanol or Methanol.

  • Preparative HPLC (Polishing Step): Required if minor impurities persist.

Prep-HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 20 min.

  • Detection: UV at 335 nm (Tranilast

    
    ).
    
Analytical Validation (Release Criteria)
TestMethodAcceptance Criteria
Identity

H-NMR (DMSO-d

)
Matches structure; alkene protons show

C-coupling satellites.
Mass Shift LC-MS (ESI-)

observed at 329.3 (Theoretical Unlabeled: 326.3).
Isotopic Enrichment HRMSM+0 (Unlabeled) < 0.5%.
Chemical Purity HPLC-UV> 98.0% area AUC.

Data Interpretation: In the Mass Spectrum, the dominant peak should be


References

  • Tranilast Structure & Pharmacology

    • Source: PubChem.[3] (n.d.). Tranilast (CID 5282230).[3] National Library of Medicine.

    • URL:[Link]

  • Synthesis of Tranilast (Unlabeled)
  • Heck Reaction for Isotope Labeling

    • Source: U.S. National Institutes of Health (PMC). (2019). Production and Application of Stable Isotope-Labeled Internal Standards.
    • URL:[Link]

    • Note: General reference for stable isotope methodologies in bioanalysis.
  • Tranilast-13C3 Commercial Reference

    • Source: Splendid Lab.[6] (n.d.). Tranilast-13C3 Product Page.

    • URL:[Link]

    • Context: Confirms existence of 13C3 standard and naming convention.

Tranilast-13C3 mechanism of action at a molecular level

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tranilast-13C3: Molecular Mechanism & Analytical Application in High-Precision Pharmacokinetics Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Tranilast-13C3 is the stable isotope-labeled isotopologue of Tranilast (N-[3',4'-dimethoxycinnamoyl]anthranilic acid), a therapeutic agent historically used for allergic disorders and now repurposed for its potent anti-inflammatory and anti-fibrotic properties.

For the drug development scientist, Tranilast-13C3 serves two distinct but interconnected mechanistic roles:

  • Pharmacological Surrogate: It shares the identical in vivo molecular mechanism of action (MOA) as the parent drug, targeting the NLRP3 inflammasome and TGF-

    
     pathways.
    
  • Analytical Standard: It functions as the "gold standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), providing the molecular specificity required to quantify Tranilast in complex biological matrices (plasma, brain tissue) with high precision.

This guide dissects both the biological mechanism of the parent molecule and the physicochemical mechanism of the isotope-labeled tool.

Pharmacological Mechanism: Molecular Targets

Tranilast does not act through a single receptor but rather modulates specific intracellular signaling nodes. The introduction of 13C3 labeling does not alter these binding affinities.

Direct Inhibition of the NLRP3 Inflammasome

The most significant recent discovery regarding Tranilast is its direct binding to the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.

  • Binding Site: Tranilast binds directly to the NACHT domain of the NLRP3 protein.

  • Mechanism: Under normal pro-inflammatory conditions, NLRP3 proteins oligomerize to recruit the adaptor protein ASC. Tranilast physically obstructs this oligomerization.

  • Causality:

    • Blockade: Tranilast binds NACHT.

    • Inhibition: NLRP3-NLRP3 interaction is prevented; NLRP3-ASC interaction is blocked.

    • Outcome: Pro-caspase-1 is not recruited/cleaved into active Caspase-1.

    • Phenotype: Release of mature IL-1

      
       and IL-18 is halted, preventing cytokine storm and pyroptosis.
      Note: Tranilast is selective for NLRP3 and does not inhibit AIM2 or NLRC4 inflammasomes.
      
TGF- Signal Transduction

Tranilast inhibits the secretion and activity of Transforming Growth Factor-beta (TGF-


) , a master regulator of fibrosis.
  • Pathway: It suppresses the phosphorylation of SMAD2/3 factors, preventing their translocation to the nucleus and subsequent transcription of collagen and extracellular matrix genes. This makes it a candidate for treating renal fibrosis and cardiac remodeling.

Analytical Mechanism: The Physics of 13C3-Labeling

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the "mechanism" of Tranilast-13C3 is its behavior within the mass spectrometer.

Why 13C3 Over Deuterium (D3)?

While deuterated standards (e.g., Tranilast-d3) are common, Carbon-13 (13C) labeling is superior for high-precision assays:

  • Chromatographic Co-elution: Deuterium can slightly alter the lipophilicity of a molecule, causing the IS to elute at a slightly different retention time than the analyte (the "isotope effect"). This separates the IS from the matrix suppression zone of the analyte, reducing its effectiveness.

  • Ideal Correction: Tranilast-13C3 is chemically identical to Tranilast. It co-elutes exactly with the analyte, experiencing the exact same matrix ionization suppression/enhancement at the electrospray source. This provides a perfect 1:1 correction for matrix effects.

Mass Shift and Specificity
  • Parent Formula:

    
     (Monoisotopic Mass ~327.11 Da)
    
  • 13C3 Formula:

    
     (Mass ~330.12 Da)
    
  • The Shift: The +3 Da shift is sufficient to avoid isotopic overlap (cross-talk) from the natural abundance M+3 isotope of the parent drug, ensuring the IS signal is pure.

Visualization: Mechanism & Workflow

Figure 1: NLRP3 Signaling & Inhibition Pathway

The following diagram illustrates the specific blockade of the NLRP3 oligomerization by Tranilast.

NLRP3_Mechanism Signal1 Priming Signal (LPS/TLR4) NFkB NF-kB Activation Signal1->NFkB Signal2 Activation Signal (ATP/K+ Efflux) NLRP3_Inactive NLRP3 (Inactive Monomer) Signal2->NLRP3_Inactive Activates ProIL1 Pro-IL-1β Expression NFkB->ProIL1 Cytokine Mature IL-1β Release ProIL1->Cytokine Cleavage Complex Tranilast-NLRP3 Complex (Bound to NACHT Domain) NLRP3_Inactive->Complex Tranilast Binding Oligomer NLRP3 Oligomerization NLRP3_Inactive->Oligomer Normal Pathway Tranilast Tranilast / Tranilast-13C3 Tranilast->Complex Complex->Oligomer BLOCKS ASC ASC Recruitment Oligomer->ASC Caspase Caspase-1 Activation ASC->Caspase Caspase->Cytokine

Caption: Tranilast binds the NACHT domain, preventing NLRP3 oligomerization and halting the inflammatory cascade upstream of Caspase-1.

Experimental Protocol: LC-MS/MS Quantification

This protocol uses Tranilast-13C3 to quantify Tranilast in rat plasma, a standard workflow for PK validation.

Materials
  • Analyte: Tranilast (Standard).[1]

  • Internal Standard (IS): Tranilast-13C3 (Target concentration: 100 ng/mL).

  • Matrix: Plasma (Rat or Human).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50

    
    L of plasma sample into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of Tranilast-13C3  working solution (1 
    
    
    
    g/mL in Methanol).
  • Precipitate: Add 150

    
    L of ice-cold Acetonitrile. Vortex vigorously for 1 minute.
    
  • Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5

    
    L of the supernatant into the LC-MS/MS.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Flow Rate: 0.4 mL/min.[2]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Tranilast 328.1

177.120Quantifier
Tranilast 328.1

134.135Qualifier
Tranilast-13C3 331.1

180.1*20Internal Standard

Note on Transitions: The transition 328.1


 177.1 corresponds to the cleavage of the amide bond, generating the 3,4-dimethoxycinnamoyl cation .
*The IS product ion depends on label position. If 13C3 is on the cinnamoyl ring, product is 180.1. If on the anthranilic ring, product is 177.1 (unlabeled fragment). Ensure you verify the CoA of your specific isotope batch.
Figure 2: LC-MS/MS Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Tranilast-13C3 (Internal Standard) Sample->Spike Extract Protein Precipitation (ACN) & Centrifuge Spike->Extract LC LC Separation (C18 Column) Extract->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1 Filter 328.1 (Drug) 331.1 (IS) ESI->Q1 Q2 Q2 Collision Fragmentation Q1->Q2 Q3 Q3 Filter 177.1 (Drug) 180.1 (IS) Q2->Q3 Data Quantification Ratio (Area Drug / Area IS) Q3->Data

Caption: Step-by-step isotope dilution mass spectrometry workflow for precise quantification.

References

  • Huang, Y., et al. (2018). Tranilast directly targets NLRP3 to treat inflammasome-driven diseases. EMBO Molecular Medicine. Link

  • Zhang, L., et al. (2020). Novel Role for Tranilast in Regulating NLRP3 Ubiquitination, Vascular Inflammation, and Atherosclerosis. Journal of the American Heart Association. Link

  • Darakhshan, S. & Pour, A.B. (2015). Tranilast: a review of its therapeutic applications. Pharmacological Reports. Link

  • Agilent Technologies. (2017).[3][4] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Application Note. Link

  • Chen, Y., et al. (2018).[1] Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Monograph: Stability Dynamics and Storage Protocols for Tranilast-13C3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for analytical chemists and drug development scientists. It prioritizes the "Why" and "How" of handling Tranilast-13C3 to ensure assay reproducibility.

Executive Summary

Tranilast-13C3 is the stable isotope-labeled analog of the anti-allergic and anti-fibrotic agent Tranilast.[1] It serves as the critical internal standard (IS) in quantitative LC-MS/MS assays, correcting for ionization suppression, matrix effects, and extraction recovery variances.[1][2]

Unlike deuterium-labeled analogs (e.g., Tranilast-d3), Carbon-13 labeling avoids the "Deuterium Isotope Effect," ensuring the IS co-elutes perfectly with the analyte without chromatographic resolution shifts.[1] However, the reliability of this correction depends entirely on the physicochemical stability of the IS. This guide details the degradation pathways—specifically photoisomerization and amide hydrolysis—and defines the rigid storage protocols required to prevent assay drift.

Physicochemical Profile & Critical Attributes[2]

To design a storage protocol, one must first understand the molecule's vulnerabilities. Tranilast possesses a cinnamoyl moiety conjugated to an anthranilic acid core.[1][3][4]

AttributeSpecificationTechnical Implication
Chemical Name N-(3,4-dimethoxycinnamoyl)anthranilic acid-13C3The "13C3" label is typically on the cinnamoyl ring or the alkene chain.[1][3][5][6]
Molecular Weight ~330.34 g/mol (approx. +3 Da shift)Provides mass separation from parent Tranilast (327.33 g/mol ).[1]
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.[1][3]
Solubility (Water) < 0.2 mg/mL (pH dependent)High Risk: Aqueous working solutions are prone to precipitation.[1]
pKa ~3.5 (Carboxylic acid)Ionizes as [M-H]⁻ in negative mode ESI (preferred) or [M+H]⁺ in positive.[1]
Light Sensitivity High (Cinnamoyl alkene)Prone to cis-trans isomerization under UV/Vis light.[1]
Structural Visualization

The following diagram illustrates the chemical core and the sites of potential instability.

TranilastStructure Core Tranilast-13C3 Core (C18H17NO5) Amide Amide Bond (Hydrolysis Risk) Core->Amide Contains Alkene Alkene Double Bond (Photo-Isomerization Risk) Core->Alkene Contains Label 13C3 Isotope Label (Stable, No Exchange) Core->Label Modified with Split to Anthranilic Acid Split to Anthranilic Acid Amide->Split to Anthranilic Acid pH < 2 or pH > 10 Cis-Isomer Formation Cis-Isomer Formation Alkene->Cis-Isomer Formation UV Light Exposure

Figure 1: Structural vulnerabilities of Tranilast-13C3.[1] The cinnamoyl double bond is the primary stability concern regarding light exposure.

Stability Mechanisms & Degradation Pathways[7]

Photochemical Instability (The "Silent Killer")

Tranilast contains a conjugated alkene bond in the cinnamoyl chain. In its active state, it exists as the trans-isomer.[1] Exposure to ambient laboratory light (fluorescent or sunlight) provides sufficient energy to drive photoisomerization to the cis-isomer.[1]

  • Impact: The cis-isomer may have a different retention time or ionization efficiency.[1] If the IS isomerizes but the analyte (protected in biological matrix) does not, the IS response drops, leading to artificially calculated high concentrations of the drug.

Hydrolytic Degradation

The molecule contains a secondary amide bond linking the benzoic acid and cinnamoyl moieties.

  • Acid/Base Sensitivity: While relatively stable at neutral pH, prolonged storage in acidic mobile phases (e.g., 0.1% Formic Acid in water) or basic reconstitution solvents can catalyze hydrolysis.

  • Result: Cleavage into 3,4-dimethoxycinnamic acid and anthranilic acid.[1]

Storage & Handling Protocols

This protocol is designed to be a self-validating system . Every step minimizes a specific degradation risk identified above.[1]

Solid State Storage (Lyophilized Powder)[1]
  • Temperature: -20°C (± 5°C).

  • Container: Amber glass vial with Teflon-lined screw cap.[1]

  • Environment: Store inside a secondary desiccated container (e.g., a jar with silica gel) to prevent hygroscopic moisture absorption upon thawing.

  • Shelf Life: Typically ≥4 years if kept dry and dark.[1]

Stock Solution Preparation (Master Stock)

Solvent Choice: Dimethyl Sulfoxide (DMSO) is mandatory.[1]

  • Why? Methanol evaporates too quickly (changing concentration), and Tranilast has poor solubility in water. DMSO is non-volatile and solubilizes Tranilast efficiently.[1]

Protocol:

  • Equilibrate the solid vial to room temperature before opening (prevents condensation).

  • Dissolve Tranilast-13C3 in anhydrous DMSO to a target concentration of 1.0 mg/mL .

  • Sonicate for 5 minutes to ensure complete dissolution; verify clarity visually.

  • Aliquot into Amber Glass HPLC vials (volume: 100–200 µL per vial).

  • Store at -20°C or -80°C .

  • Stability: Stable for 6 months at -20°C.

Working Solution (Daily Use)

Solvent Choice: 50:50 Acetonitrile:Water or Methanol:Water.[1]

  • Warning: Do not store highly aqueous dilutions (>90% water) for more than 24 hours due to precipitation risks.[1]

Workflow Diagram:

StorageProtocol cluster_0 Solid State cluster_1 Master Stock (6 Months) cluster_2 Working Solution (Daily) Solid Lyophilized Powder (-20°C, Desiccated) Stock 1.0 mg/mL in DMSO (Amber Vial, -20°C) Solid->Stock Dissolve (Warm to RT first) Working Dilution in 50% MeOH (Use within 24h) Stock->Working Dilute (Protect from Light) LC-MS Injection LC-MS Injection Working->LC-MS Injection Mix with Sample

Figure 2: Step-down dilution protocol ensuring solvent compatibility and light protection.

Experimental Validation (Quality Control)

Before running a clinical or preclinical batch, you must validate the integrity of the Tranilast-13C3.[1]

Isotopic Purity & Crosstalk Check

Because the mass shift is only ~3 Da, there is a risk that the natural isotope abundance of the parent drug (M+3) contributes to the IS signal, or the IS contributes to the parent signal (if impure).

The Experiment:

  • Inject Pure IS Only: Inject a high concentration of Tranilast-13C3.[1] Monitor the transition for the unlabeled drug.

    • Acceptance Criteria: Signal in the unlabeled channel must be < 0.5% of the LLOQ response.

  • Inject Pure Analyte Only: Inject the ULOQ (Upper Limit of Quantification) of unlabeled Tranilast. Monitor the transition for the IS.

    • Acceptance Criteria: Signal in the IS channel must be < 5% of the average IS response.

System Suitability Test (SST)

Monitor the IS Peak Area across the run.

  • Drift Alert: A systematic decrease in IS area throughout a run suggests precipitation in the autosampler vial or photo-degradation if the autosampler is not light-protected.[1]

Summary of Recommendations

ParameterRecommendation
Primary Solvent DMSO (Anhydrous)
Storage Temp -20°C (Solid & Stock)
Light Protection Critical (Amber glassware / Aluminum foil wrap)
Vial Type Glass (Avoid plastic for long-term stocks to prevent sorption)
Thawing Vortex and Sonicate after thawing DMSO stocks to redissolve any micro-precipitates.[1]

References

  • PubChem. (2023).[1] Tranilast | C18H17NO5. National Library of Medicine.[1] [Link]

  • Zhang, X., et al. (2018). "Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats." Journal of Chromatography B, 1076, 68-74.[1] [Link]

  • Ioele, G., et al. (2017).[7] "Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies." Future Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tranilast in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and implementation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tranilast. To ensure the highest degree of accuracy and precision, the method employs Tranilast-13C3, a stable isotope-labeled (SIL) internal standard. We delve into the strategic rationale behind key experimental decisions, from mass spectrometry tuning and chromatographic separation to sample preparation. The provided protocol is designed for robustness and is suitable for high-throughput analysis in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism (DMPK) studies.[1][2][3][4]

Introduction: The Rationale for a High-Performance Bioanalytical Method

Tranilast, or N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is an anti-allergic agent also recognized for its anti-inflammatory and antifibrotic properties.[5] Its therapeutic potential is being explored in a variety of conditions, including bronchial asthma, keloids, and certain inflammatory diseases. The evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis, offering unparalleled sensitivity, specificity, and a wide dynamic range.[6][7]

A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS).[8] An ideal IS corrects for variability that can occur during sample preparation, injection, and ionization.[9] Stable isotope-labeled internal standards, such as Tranilast-13C3, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[10][11] This ensures they co-elute chromatographically and experience similar matrix effects, leading to highly accurate and precise quantification.[10]

This guide provides both the strategic framework and a detailed protocol for developing such a method, intended for researchers and drug development professionals requiring reliable bioanalytical data.

Strategic Method Development: The "Why" Behind the Protocol

A successful LC-MS/MS method is not merely a set of parameters but a system where each component is logically optimized. The following sections explain the scientific reasoning behind the development of this Tranilast assay.

Mass Spectrometry: Targeting with Precision

The first step is to "teach" the mass spectrometer what to look for. This is achieved by directly infusing a standard solution of Tranilast and its SIL-IS, Tranilast-13C3, into the instrument.

  • Ionization Mode Selection: Tranilast contains a carboxylic acid group, which readily loses a proton. Therefore, electrospray ionization (ESI) in negative mode was selected to generate the deprotonated precursor ion, [M-H]⁻. This choice often results in a stable and intense signal for acidic compounds.

  • Precursor and Product Ion Selection (MRM): In Multiple Reaction Monitoring (MRM), the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).

    • Tranilast: The [M-H]⁻ precursor ion (m/z 326.1) was fragmented. The most abundant and stable product ion, resulting from the cleavage of the amide bond, was selected for quantification (the "quantifier"). A second, less intense product ion was chosen as a "qualifier" to confirm identity.

    • Tranilast-13C3 (IS): The same process was repeated for the SIL-IS. Its precursor ion is 3 Da heavier (m/z 329.1) due to the three ¹³C atoms. Crucially, it fragments to produce a product ion that is also 3 Da heavier than the analyte's product ion. This mass difference prevents crosstalk between the analyte and IS channels.

  • Parameter Optimization: Key parameters like Collision Energy (CE) and Declustering Potential (DP) were systematically optimized to maximize the signal intensity for each MRM transition.

Liquid Chromatography: Achieving Clean Separation

The goal of chromatography is to separate Tranilast from endogenous matrix components that could interfere with ionization, a phenomenon known as the matrix effect.[12][13]

  • Column Chemistry: A C18 reversed-phase column is the workhorse of bioanalytical chromatography and was chosen as the starting point.[14] Its nonpolar stationary phase effectively retains a moderately polar molecule like Tranilast.

  • Mobile Phase Selection:

    • A combination of water and an organic solvent (methanol or acetonitrile) is used to elute the analyte. Methanol was chosen for this method.

    • Adding a small amount of an acidic modifier, such as formic acid, to the mobile phases serves a critical purpose even in negative ESI mode. It ensures a consistent mobile phase pH, which leads to reproducible retention times and sharp, symmetrical peak shapes.[15]

  • Gradient Elution: A gradient elution, starting with a high percentage of the aqueous mobile phase and ramping up the organic phase, was developed. This approach ensures that early-eluting, polar matrix components are washed away before Tranilast elutes, providing a cleaner analytical window and reducing analysis time.[16]

Sample Preparation: Ensuring a Clean Extract

Biological matrices like plasma are complex and require a cleanup step to remove proteins and phospholipids that can clog the LC system and suppress the MS signal.[7]

  • Protein Precipitation (PPT): For this application, protein precipitation with a cold organic solvent (acetonitrile or methanol) was selected.[17] It is a simple, fast, and effective technique that is well-suited for high-throughput discovery-phase studies.[7][18] Acetonitrile was chosen as it generally provides cleaner extracts by more efficiently precipitating proteins. The internal standard is added prior to the solvent to ensure it accounts for any analyte loss during the extraction process.[8]

Visualized Experimental Workflow

The overall process, from sample receipt to final data, is a coordinated workflow designed for efficiency and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Spike with Tranilast-13C3 (IS) Sample->Add_IS Add_Solvent Add Cold Acetonitrile Add_IS->Add_Solvent Vortex Vortex to Precipitate Proteins Add_Solvent->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify

Figure 1: High-level workflow for the LC-MS/MS quantification of Tranilast.

Detailed Application Protocol

Materials and Reagents
  • Standards: Tranilast (analytical grade), Tranilast-13C3 (≥98% isotopic purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank rat plasma (or other relevant matrix), stored at -80 °C.

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts.

  • Instrumentation: A triple quadrupole mass spectrometer with an ESI source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[19]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tranilast and Tranilast-13C3 in methanol to prepare individual 1 mg/mL stock solutions. Store at -20 °C.

  • Working Standard Solutions: Prepare serial dilutions of the Tranilast stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Tranilast-13C3 stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and QC Samples

Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank plasma (e.g., a 5% spike, 5 µL of working standard into 95 µL of plasma). A typical calibration range is 1-1000 ng/mL. Prepare QCs at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation Protocol

G start Start step1 1. Aliquot 50 µL of plasma sample (Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube. start->step1 step2 2. Add 150 µL of cold Acetonitrile containing 100 ng/mL Tranilast-13C3 (IS). step1->step2 step3 3. Vortex vigorously for 1 minute to ensure complete protein precipitation. step2->step3 step4 4. Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet precipitated proteins. step3->step4 step5 5. Carefully transfer 100 µL of the clear supernatant to an HPLC vial. step4->step5 step6 6. Inject 5 µL onto the LC-MS/MS system. step5->step6 end End step6->end

Figure 2: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Optimized Mass Spectrometry Parameters

Parameter Tranilast (Quantifier) Tranilast (Qualifier) Tranilast-13C3 (IS)
Ionization Mode ESI Negative ESI Negative ESI Negative
Precursor Ion (Q1, m/z) 326.1 326.1 329.1
Product Ion (Q3, m/z) 163.1 148.1 166.1
Dwell Time (ms) 100 50 100
Declustering Potential (V) -55 -55 -55
Collision Energy (eV) -28 -40 -28

| Collision Cell Exit Pot. (V) | -12 | -12 | -12 |

Table 2: Optimized Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | LC System | Agilent 1290 Infinity II or equivalent[19] | | Column | Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm[14] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | % B | | | 0.0 | 30 | | | 0.5 | 30 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 30 | | | 5.0 | 30 |

Data Analysis and Method Validation

  • Quantification: Peak areas for Tranilast and Tranilast-13C3 are integrated using the instrument's software. A calibration curve is generated by plotting the peak area ratio (Tranilast / Tranilast-13C3) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied. The concentrations of QC and unknown samples are then calculated from this regression equation.

  • Method Validation: To ensure the method is reliable and fit for purpose, it must be validated according to regulatory guidelines from bodies like the FDA or EMA.[4] Key validation parameters to assess include:

    • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.

    • Linearity and Range: The concentration range over which the assay is accurate and precise.

    • Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% (±20% at the LLOQ) of the nominal value.

    • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

    • Recovery: The efficiency of the extraction process.

    • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

This application note provides a thoroughly developed and scientifically justified LC-MS/MS method for the quantification of Tranilast in biological matrices. The strategic use of a stable isotope-labeled internal standard, Tranilast-13C3, coupled with optimized chromatography and sample preparation, forms the foundation of a robust and reliable assay. This protocol is designed to be a definitive starting point for researchers, enabling the generation of high-quality data essential for advancing drug development programs.

References

  • Li, D., Zhang, L., Chen, Y., Liu, Y., & Ding, L. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis, 148, 246-252. [Link]

  • Wang, Z. (2010). Study on Pharmacokinetics and Bioavailability of Compound Tranilast.
  • Kim, D. H., et al. (2009). Liquid chromatographic/tandem mass spectrometric method for the quantitation of tranilast in human plasma. Biomedical Chromatography, 23(7), 743-747. [Link]

  • Fears, R., et al. (1985). Simultaneous determination of tranilast and metabolites in plasma and urine using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 345(2), 345-354. [Link]

  • Yeh, T. K., et al. (2002). Pharmacokinetic Properties of Tranilast in Chinese People. Journal of Food and Drug Analysis, 10(3), 135-139.
  • de Gooijer, M. C., et al. (2021). A selective and sensitive liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method for simultaneous quantitation of a cassette of 8 drugs. UU Research Portal. [Link]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Application Note. [Link]

  • Boyd, B. J., et al. (2019). Lipid Cubic Systems for Sustained and Controlled Delivery of Antihistamine Drugs. ResearchGate. [Link]

  • Onoue, S., et al. (2012). Physicochemical and pharmacokinetic characterization of amorphous solid dispersion of tranilast with enhanced solubility in gastric fluid and improved oral bioavailability. Drug Metabolism and Pharmacokinetics, 27(2), 216-223. [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC-MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Brochure. [Link]

  • Rakesh, V., Devi, T., & Kumar Raja Jayavarapu. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]

  • Usman, F. I., et al. (2022). Chromatographic Separation of Various Pharmacological Classes of Therapeutic Agents on Impregnated Thin Layer Silica Gel Plates. Der Pharma Lettria. [Link]

  • Kim, M. H., et al. (2021). Eletrophilic Chemistry of Tranilast Is Involved in Its Anti-Colitic Activity via Nrf2-HO-1 Pathway Activation. Antioxidants, 10(11), 1718. [Link]

  • Phenomenex. (n.d.). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. American Association for Clinical Chemistry. [Link]

  • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]

  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397, 1797-1808. [Link]

  • Hego, A., et al. (2019). Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. Talanta, 193, 206-214. [Link]

  • Hrok, T. P., et al. (2023). CHROMATOGRAPHIC STUDIES OF DRUG SUBSTANCES: A CASE STUDY IN UNIVERSITY SCIENTIFIC ACTIVITIES. Social Pharmacy in Health Care. [Link]

  • Li, J., et al. (2019). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Rojsitthisak, P., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Arabian Journal of Chemistry, 16(10), 104951. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. Blog. [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Blog. [Link]

  • Nguyen, T. A., et al. (2020). Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. Molecules, 25(7), 1545. [Link]

Sources

Tranilast-13C3 for in vivo metabolic pathway elucidation

Application Note: In Vivo Metabolic Pathway Elucidation of Tranilast Using -Isotopologue Tracing

Abstract

This application note details a robust workflow for elucidating the in vivo metabolic fate of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) using its stable isotope-labeled analog, Tranilast-


"Twin-Ion" Mass Spectrometry

Introduction & Strategic Rationale

The Challenge of Metabolite Identification (MetID)

In complex matrices like plasma or urine, endogenous background ions often obscure low-abundance drug metabolites. Traditional radiolabeling (

The -Tranilast Solution

Using Tranilast-


doublet
  • False Positive Elimination: Endogenous molecules do not exhibit this doublet.

  • Fragment Tracing: In MS/MS, the retention or loss of the

    
     tag pinpoints the site of metabolic modification.
    

Chemical Standards & Stability

CompoundStructure / DescriptionMolecular Weight (Monoisotopic)
Tranilast (Native)

327.1107 Da
Tranilast-


330.1208 Da
  • Label Position: Typically, the label is incorporated into the propenyl chain or the anthranilic acid ring . Note: For this protocol, we assume the label is metabolically stable and not lost during primary demethylation events.

  • Purity Requirement: Chemical purity

    
    ; Isotopic enrichment 
    
    
    to prevent "crosstalk" in the native channel.

Experimental Protocol: The "Twin-Ion" Workflow

Animal Dosing Strategy

Objective: Create an artificial isotopic signature in vivo.

  • Species: Sprague-Dawley Rats (Male, 250–300 g),

    
     per time point.
    
  • Dose Preparation:

    • Weigh 10 mg Native Tranilast and 10 mg Tranilast-

      
      .
      
    • Dissolve both in 1 mL DMSO (Stock A).

    • Dilute Stock A into 0.5% Carboxymethylcellulose (CMC) to reach a final concentration of 5 mg/mL (Total Drug).

    • Final Ratio: 1:1 (Native :

      
      ).
      
  • Administration: Oral Gavage (PO) at 10 mg/kg (combined dose).

    • Rationale: Oral dosing mimics the clinical route, exposing the drug to first-pass hepatic metabolism.

Sample Collection
  • Blood: Collect 200 µL via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Urine: Collect 0–24 hr pooled urine using metabolic cages.

  • Processing: Centrifuge blood (3000 x g, 10 min, 4°C) to obtain plasma. Store at -80°C.

Sample Preparation (Protein Precipitation)
  • Thaw plasma on ice.

  • Transfer 50 µL plasma to a 1.5 mL tube.

  • Add 150 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Mechanism:[1][2] Precipitates plasma proteins while extracting Tranilast and polar metabolites.

  • Vortex vigorously for 30s; Centrifuge at 14,000 x g for 10 min.

  • Transfer supernatant to an LC vial. Inject 5 µL.

LC-HRMS Analytical Method

To resolve isomers (e.g., 3- vs 4-demethyltranilast), a high-resolution gradient is essential.

Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–10 min: 5%

      
       95% B (Linear)
      
    • 10–12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings[4]
  • Ionization: ESI Positive Mode (Tranilast ionizes well as

    
    ).
    
  • Scan Range:

    
     100–1000.
    
  • Resolution:

    
     FWHM.
    
  • Dynamic Exclusion: Enabled (to prevent re-triggering on the abundant parent ion).

  • Inclusion List: Optional. Include calculated

    
     for predicted metabolites (Demethylated: 313.0950 / 316.1051).
    

Data Analysis & Pathway Elucidation

The "Twin-Ion" Filtering Algorithm

Data processing software (e.g., Compound Discoverer, UNIFI, or chemically intelligent scripts) must be set to scan for Mass Pairs :

  • Mass Difference (

    
    ): 
    
    
    .
  • Retention Time Tolerance:

    
     (Deuterium can cause shifts; 
    
    
    does not).
  • Intensity Ratio:

    
     (approximate range 0.8–1.2).
    
Structural Assignment of Metabolites

Once a doublet is found, analyze the MS/MS fragmentation:

  • Parent Drug (M1):

    
     328.118 (Native) & 331.128 (Labeled).
    
  • Metabolite M2 (4-Demethyltranilast): Loss of

    
     (-14 Da).
    
    • Observation: Pair at

      
       314.102 / 317.112.
      
    • Interpretation: The label is retained, confirming the core structure is intact.

  • Metabolite M3 (Glucuronide Conjugate): Addition of

    
     (+176 Da).
    
    • Observation: Pair at

      
       504.150 / 507.160.
      

Visualizations

Diagram 1: Experimental Workflow

This diagram illustrates the parallel processing of the native and labeled compounds through the analytical pipeline.

Gcluster_0Dosing Preparationcluster_1In Vivo Phasecluster_2Analysis & DetectionNativeNative Tranilast(10 mg)Mix1:1 Mixture(Twin-Ion Dose)Native->MixLabelTranilast-13C3(10 mg)Label->MixRatRat Dosing(10 mg/kg PO)Mix->RatPlasmaPlasma Collection(0-24h)Rat->PlasmaLCMSLC-HRMS Analysis(Q-TOF/Orbitrap)Plasma->LCMSProtein Ppt.DataData Processing(Mass Defect Filter)LCMS->DataResultMetabolite ID(Doublet Recognition)Data->ResultFind Pairs(Δm = 3.01 Da)

Caption: Workflow for Twin-Ion Dosing and Detection. The 1:1 mixture creates a unique spectral signature for easy metabolite recognition.

Diagram 2: Tranilast Metabolic Pathway

Based on established literature and predicted biotransformations.

Metabolismcluster_Phase1Phase I Metabolism (Oxidation/Demethylation)cluster_Phase2Phase II Metabolism (Conjugation)ParentTranilast(Parent Drug)M_Demethyl_44-Demethyltranilast(Major Metabolite)Parent->M_Demethyl_4CYP450(-CH3)M_Demethyl_33-Demethyltranilast(Minor Metabolite)Parent->M_Demethyl_3CYP450(-CH3)M_HydroxyHydroxylated Tranilast(Trace)Parent->M_HydroxyOxidation(+O)M_Gluc_ParentTranilast-N-GlucuronideParent->M_Gluc_ParentUGT(+C6H8O6)M_Gluc_44-Demethyl-O-GlucuronideM_Demethyl_4->M_Gluc_4UGT(+C6H8O6)

Caption: Primary metabolic pathways of Tranilast. The 13C3 label (if on the core scaffold) tracks all depicted metabolites.

References

  • Simultaneous determination of tranilast and metabolites in plasma and urine using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 1985.[3] Link

  • Tranilast alleviates endothelial dysfunctions and insulin resistance via preserving glutathione peroxidase 1. Journal of Pharmacological Sciences, 2014.[4] Link

  • Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis. Current Opinion in Biotechnology, 2015.[5] Link

  • Determination of tranilast in bio-samples by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 2018.[6] Link

  • Metabolic Pathway Confirmation and Discovery Through 13C-labeling. Journal of Visualized Experiments (JoVE), 2012. Link

Application Note: Quantitative Cellular Uptake of Tranilast using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is an anti-allergic and anti-fibrotic agent that has recently gained traction in repurposing efforts for NLRP3 inflammasome inhibition and cancer therapy. Understanding the intracellular pharmacokinetics (PK) of Tranilast is critical, as its efficacy depends on achieving sufficient cytosolic concentrations to inhibit target proteins like NLRP3 or TGF-


 signaling mediators.
The Role of Tranilast-13C3

In this protocol, Tranilast-13C3 serves as the Internal Standard (IS) . While it is possible to use 13C3-Tranilast as a tracer, the industry "Gold Standard" for uptake studies utilizes the Stable Isotope Dilution (SID) method.

  • Experimental Drug: Unlabeled Tranilast (Cost-effective, used for dosing).

  • Internal Standard: Tranilast-13C3 (Spiked during extraction).

Why this approach? Cellular lysates are complex matrices rich in lipids and proteins that cause ion suppression in Mass Spectrometry. Because Tranilast-13C3 co-elutes with Tranilast but has a distinct mass (+3 Da), it experiences the exact same matrix effects. Normalizing the Tranilast signal to the Tranilast-13C3 signal corrects for:

  • Extraction efficiency losses.

  • Matrix-induced ionization suppression/enhancement.

  • Injection volume variability.

Experimental Workflow

The following diagram illustrates the critical path from cell culture to mass spectrometry analysis.

Tranilast_Uptake_Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Termination cluster_2 Phase 3: Extraction (CRITICAL) cluster_3 Phase 4: Analysis Cells Target Cells (e.g., HMC-1, Fibroblasts) Dosing Dosing (Unlabeled Tranilast) 10-100 µM Cells->Dosing Incubation Incubation (0.5 - 24h @ 37°C) Dosing->Incubation Wash Ice-Cold PBS Wash (Stop Transport) Incubation->Wash Lysis Cell Lysis (MeOH/Water) Wash->Lysis Spike Spike IS (Tranilast-13C3) Lysis->Spike Add IS immediately Centrifuge Centrifugation (14,000 x g) Spike->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS (MRM Mode) Supernatant->LCMS Data Quantification (Ratio: Analyte/IS) LCMS->Data

Figure 1: End-to-end workflow for quantitative uptake analysis. Note the precise timing of the IS spike step.

Materials & Reagents

ComponentSpecificationNotes
Analyte Tranilast (Unlabeled)Purity >98%.[1] MW: 327.33
Internal Standard Tranilast-13C3 Isotopic purity ≥99%.[2] MW: ~330.33
Solvent DMSO (Cell culture grade)For stock preparation.
Lysis Buffer 80% Methanol / 20% H2OCold (-20°C). Pre-chilled.
LC Mobile Phase A 0.1% Formic Acid in WaterLC-MS Grade.
LC Mobile Phase B 0.1% Formic Acid in AcetonitrileLC-MS Grade.
Cell Lines HMC-1, Keloid Fibroblasts, or THP-1Dependent on therapeutic target.

Detailed Protocols

Protocol A: Stock Solution Preparation

Scientific Integrity Check: Tranilast has poor aqueous solubility (~0.2 mg/mL in PBS). Improper stock preparation is the #1 cause of experimental variability.

  • Tranilast Stock (10 mM): Dissolve unlabeled Tranilast in 100% DMSO. Vortex until clear.

  • Tranilast-13C3 IS Stock (100 µM): Dissolve 1 mg Tranilast-13C3 in DMSO. Dilute to 100 µM using Methanol. Store at -20°C.

    • Note: This IS stock will be further diluted in the lysis buffer.

Protocol B: Cell Seeding and Dosing
  • Seed Cells: Plate cells in 6-well plates (approx.

    
     cells/well). Allow adherence for 24 hours.
    
  • Preparation of Dosing Media: Dilute the 10 mM Tranilast stock into warm culture media (e.g., DMEM + 10% FBS) to achieve final concentrations (e.g., 10, 30, 100 µM).

    • Constraint: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

  • Incubation: Aspirate old media and add Dosing Media. Incubate at 37°C / 5% CO2 for desired timepoints (e.g., 0.5, 1, 2, 4, 6, 24 h).

    • Control: Include a "0 h" timepoint (add drug, immediately aspirate and wash) to quantify non-specific binding to the plastic/cell surface.

Protocol C: Uptake Termination & Extraction (The "Spike" Step)

This is the most critical step for data accuracy.

  • Stop Uptake: Place plate on ice. Aspirate media rapidly.

  • Wash: Add 2 mL Ice-Cold PBS . Swirl gently (do not dislodge cells). Aspirate. Repeat 3x.

    • Why? Removes extracellular drug. Cold temperature prevents efflux transporters from pumping drug out during washing.

  • Lysis & IS Spiking:

    • Add 400 µL of Lysis Buffer (80% MeOH containing 100 nM Tranilast-13C3 ).

    • Note: By adding the IS into the lysis buffer, you correct for any loss of analyte during the subsequent scraping and centrifugation steps.

  • Harvest: Scrape cells (if adherent) and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Disruption: Vortex vigorously for 30 seconds. Sonicate for 5 minutes (optional, if cells are clumping).

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to an LC-MS vial.

  • Protein Normalization: Save the pellet! Dissolve the pellet in 0.1 M NaOH/1% SDS and perform a BCA Protein Assay.

    • Calculation: Uptake results must be expressed as pmol Tranilast / mg protein .

LC-MS/MS Analysis Parameters

Tranilast is a carboxylic acid, making Negative Electrospray Ionization (ESI-) the preferred mode for high sensitivity.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: 10% -> 90% B

    • 4-5 min: 90% B (Wash)

    • 5.1 min: 10% B (Re-equilibration)

MS/MS Transitions (MRM)

Verify these transitions with a Product Ion Scan of your specific 13C3 batch.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Tranilast 326.1 (M-H)⁻148.015-20Quantifier
Tranilast 326.1 (M-H)⁻262.010-15Qualifier
Tranilast-13C3 329.1 (M-H)⁻151.0*15-20Internal Standard

*Note: The Product Ion for 13C3 depends on the label position. If the label is on the anthranilic ring (common), the fragment shifts 148 -> 151. If on the cinnamoyl ring, it may differ. Always optimize Q3.

MRM_Logic cluster_MS Triple Quadrupole Logic Q1 Q1: Filter Precursor Tranilast: 326.1 m/z IS: 329.1 m/z Q2 Q2: Collision Cell Fragmentation Q1->Q2 Q3 Q3: Filter Fragment Tranilast: 148.0 m/z IS: 151.0 m/z Q2->Q3

Figure 2: Mass Spectrometry filtration logic separating the drug from the isotope.

Data Analysis & Calculation

Do not rely on absolute peak areas. Use the Area Ratio .

  • Calculate Ratio:

    
    
    
  • Calibration Curve: Plot

    
     vs. Concentration of Standards (prepared in blank cell lysate matrix).
    
  • Determine Concentration: Use the linear regression equation (

    
    ) to solve for 
    
    
    
    (Concentration in lysate).
  • Normalize:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Inadequate WashingIncrease PBS wash steps; ensure "0 h" control is clean.
Low Recovery Protein BindingTranilast binds albumin. Ensure Lysis buffer has high organic content (80% MeOH) to disrupt binding.
Peak Tailing pH MismatchEnsure Mobile Phases contain 0.1% Formic Acid to protonate the carboxylic acid (improves peak shape on C18).
IS Signal Suppression Matrix EffectDilute the final sample 1:2 or 1:5 with mobile phase before injection.

References

  • Darakhshan, S., et al. (2021).Tranilast: A review of its therapeutic applications and mechanisms. Journal of Pharmacy and Pharmacology. (Contextual grounding for Tranilast mechanism).
  • FDA/Taiwan FDA. Pharmacokinetic Properties of Tranilast. Retrieved from [Link]

  • Agilent Technologies. Triggered MRM LC/MS/MS Method Development. (General reference for MRM optimization). Retrieved from [Link]

Sources

Application Note: Quantitative Bioanalysis of Tranilast in Plasma via LC-MS/MS using Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a therapeutic agent widely recognized for its anti-allergic and anti-fibrotic properties. Mechanistically, it functions by inhibiting the release of chemical mediators from mast cells and, more recently, has been identified as a direct inhibitor of the TRPV2 channel.

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, precise quantification is critical. However, biological matrices (plasma, serum) contain phospholipids and salts that can cause ion suppression or enhancement in the mass spectrometer source.

The Necessity of Tranilast-13C3

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[1] By using Tranilast-13C3 (a stable isotope-labeled internal standard) rather than a structural analog, we achieve:

  • Co-elution: The IS elutes at the exact same retention time as the analyte.

  • Matrix Compensation: Any ionization suppression affecting Tranilast affects the Tranilast-13C3 equally.

  • Self-Validation: The response ratio remains constant even if absolute signal intensity fluctuates.

Analytical Workflow

The following diagram illustrates the critical path from sample collection to quantitative data generation.

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (Acetonitrile) Sample->PPT IS_Spike Internal Standard Spike (Tranilast-13C3) IS_Spike->PPT Normalization Centrifuge Centrifugation (13,000 x g) PPT->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Data Processing (Ratio Calculation) LCMS->Data

Figure 1: End-to-end workflow for Tranilast quantification. The IS spike occurs prior to extraction to correct for recovery losses.

Materials & Reagents

  • Analyte: Tranilast Reference Standard (Purity >98%).

  • Internal Standard (IS): Tranilast-13C3 (Isotopic Purity >99%).[1]

  • Matrix: Drug-free human or rat plasma (K2EDTA or Heparin).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Experimental Protocol

Stock Solution Preparation

Causality: Accurate stock preparation is the foundation of the assay. DMSO is selected for the primary stock due to Tranilast's lipophilicity, preventing precipitation during storage.

  • Tranilast Master Stock (1 mg/mL): Dissolve 1.00 mg Tranilast in 1.00 mL DMSO.

  • IS Master Stock (100 µg/mL): Dissolve 1.00 mg Tranilast-13C3 in 10.0 mL DMSO.

  • IS Working Solution (IS-WS): Dilute IS Master Stock in 50% Methanol/Water to reach a final concentration of 200 ng/mL .

    • Note: This concentration should yield a signal approx. 50% of the upper limit of quantitation (ULOQ) or sufficiently high to be stable.

Calibration Standards (Matrix Matching)

Scientific Integrity: You must prepare standards in the same biological matrix as your samples to account for matrix effects.

Std IDConcentration (ng/mL)Preparation Strategy
STD 8 2000Spike Stock into Blank Plasma
STD 7 10001:1 Serial Dilution of STD 8
STD 6 5001:1 Serial Dilution of STD 7
STD 5 200Dilution from STD 6
STD 4 50Dilution from STD 5
STD 3 10Dilution from STD 4
STD 2 2Dilution from STD 3
STD 1 0.5 (LLOQ)Dilution from STD 2
Blank 0Blank Plasma + IS
Dbl Blank 0Blank Plasma (No IS)
Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma (Sample, Std, or QC) into a 1.5 mL tube or 96-well plate.

  • Add 20 µL of IS Working Solution (Tranilast-13C3) to all tubes except Double Blanks.

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Mechanism:[2] The organic solvent denatures plasma proteins (albumin, globulins), causing them to precipitate while Tranilast remains in the supernatant.

  • Vortex vigorously for 1 min.

  • Centrifuge at 13,000 x g for 10 min at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape during injection).

LC-MS/MS Conditions

System: Agilent 6400 Series / Sciex QTRAP / Thermo TSQ (or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    Hold (3.5 min)
    
    
    Re-equilibrate.

Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive (

    
    ).[1]
    
  • Note: While Tranilast has a carboxylic acid (pKa ~4.5) and ionizes in negative mode, positive mode is often preferred in multi-analyte generic screens for better fragmentation stability.

CompoundPrecursor (

)
Product (

)
Collision Energy (V)
Tranilast 328.1 206.1 25
Tranilast-13C3 331.1 209.1 25

Calculation & Data Analysis (Core Requirement)

This section details the mathematical framework for converting raw instrument data into concentration values.

The Logic of Ratiometric Quantification

Absolute peak areas in MS are volatile. We use the Area Ratio to cancel out variability.



Regression Model Construction

Standard curves in bioanalysis typically span 3-4 orders of magnitude. A simple linear regression (


) is insufficient because the variance (error) at high concentrations dominates the fit, causing poor accuracy at the low end (LLOQ).

Mandatory Method: Linear Regression with


 weighting .
  • y: Area Ratio.

  • x: Nominal Concentration (ng/mL).

  • w: Weighting factor (

    
    ).
    


Where:

  • 
     = Slope of the regression line.
    
  • 
     = y-intercept.
    
Calculation Workflow Diagram

The following logic gate demonstrates how the software (e.g., Analyst, MassHunter) processes the data.

CalculationLogic RawData Raw Chromatogram Integration Peak Integration (Analyte & IS) RawData->Integration RatioCalc Calculate Response Ratio (Area Analyte / Area IS) Integration->RatioCalc Regression Apply Regression (Weighted 1/x²) RatioCalc->Regression Standards Unknowns Calculate Unknowns x = (y - c) / m RatioCalc->Unknowns Samples Equation Generate Equation y = mx + c Regression->Equation Equation->Unknowns

Figure 2: Computational logic for determining Tranilast concentration.

Example Calculation

Scenario:

  • You run a sample.[1][3][4][5][6][7][8][9][10][11][12]

  • Tranilast Area = 50,000 counts.

  • Tranilast-13C3 Area = 100,000 counts.

  • Standard Curve Equation:

    
    .
    

Step 1: Calculate Ratio (


) 


Step 2: Back-Calculate Concentration (


) 




Validation Criteria (FDA/EMA Guidelines)

To ensure Trustworthiness and Scientific Integrity , the assay must meet these criteria before sample data is accepted:

  • Linearity: The correlation coefficient (

    
    ) must be 
    
    
    
    .[7]
  • Accuracy: The back-calculated concentration of Standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • Precision: The Coefficient of Variation (%CV) for QC samples must be

    
    .
    
  • IS Response: The IS peak area in samples should not deviate more than 50% from the mean IS area in standards (indicates matrix effect issues).

References

  • US Food and Drug Administration (FDA). (2018).[2][11] Bioanalytical Method Validation Guidance for Industry.[2][6][13] Retrieved from [Link][14]

  • Lan, J., et al. (2006).[4] Liquid chromatographic/tandem mass spectrometric method for the quantitation of tranilast in human plasma.[4] Rapid Communications in Mass Spectrometry, 20(22), 3309-3312.[4] Retrieved from [Link]

  • Zhang, Y., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Chromatography B, 1076, 68-74. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing mass spectrometer parameters for Tranilast-13C3 detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mass Spectrometer Parameters for Tranilast-13C3 Detection Doc ID: TS-TRN-13C3-OPT | Version: 2.1 | Status: Active

Introduction

Welcome to the Technical Support Center. This guide addresses the bioanalytical quantification of Tranilast (


) using its stable isotope-labeled internal standard, Tranilast-13C3 .

Tranilast possesses a carboxylic acid moiety (


) and an amide bond, making it highly responsive to Negative Electrospray Ionization (ESI-) . While positive mode is possible, negative mode typically yields superior sensitivity and lower background noise for this analyte. This guide focuses on the robust Negative ESI  workflow.

Module 1: Ion Source & Compound Optimization

Q1: Which ionization mode should I use for maximum sensitivity?

Recommendation: Negative ESI (


) .
Reasoning:  Tranilast contains a benzoic acid group that readily deprotonates. Operating in negative mode exploits this acidity, producing a stable 

precursor at m/z 326.1 . Positive mode (

at m/z 328.1) often suffers from lower ionization efficiency and higher adduct formation (

,

) due to the molecule's lack of strong basic centers.
Q2: How do I select the correct MRM transitions for Tranilast-13C3?

Critical Technical Note: The correct transition for your Internal Standard (IS) depends entirely on the position of the


 label  in your specific commercial batch. You must consult your Certificate of Analysis (CoA).

Use the Fragmentation Logic Table below to determine your transition:

Table 1: MRM Transition Logic
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (CE)Dwell TimeNote
Tranilast 326.1 (

)
160.0 -20 to -25 eV50-100 msQuantifier. Cleavage of amide bond; 3,4-dimethoxybenzyl anion.
326.1298.0-15 to -20 eV50-100 msQualifier. Loss of CO (

).
Tranilast-13C3 329.1 (

)
163.0 Match Analyte50-100 msUse if

is on the dimethoxybenzyl ring.
Tranilast-13C3 329.1 (

)
160.0 Match Analyte50-100 msUse if

is on the benzoic acid ring or propenoic chain.

Expert Insight: If your IS transition is


, you must ensure chromatographic separation is pristine. If the IS and analyte co-elute, the IS product ion (160) is identical to the analyte's, risking "cross-talk" if the Q1 resolution is not tight.
Visualizing the Fragmentation Pathway

The following diagram illustrates why the label position dictates the product ion mass.

TranilastFragmentation cluster_legend Isotope Logic Parent Tranilast Precursor [M-H]- m/z 326.1 Cleavage CID Fragmentation (Amide Bond Break) Parent->Cleavage Collision Energy Frag1 Fragment A (Dimethoxybenzyl) m/z 160.0 Cleavage->Frag1 Charge Retention (Primary Quant Ion) Frag2 Fragment B (Anthranilic Acid) Neutral Loss Cleavage->Frag2 Neutral Loss Note1 If 13C is here (Ring A), Fragment shifts to 163.0 Frag1->Note1 Note2 If 13C is here (Ring B), Fragment stays 160.0 Frag2->Note2

Figure 1: Fragmentation pathway of Tranilast in negative mode. The primary product ion (m/z 160) corresponds to the dimethoxybenzyl moiety.

Module 2: LC & Mobile Phase Chemistry

Q3: My signal is unstable. What mobile phase additives are required?

Recommendation: Ammonium Acetate (5–10 mM) . Mechanism: In negative mode, pure water/methanol gradients can lead to unstable discharge or pH fluctuations that suppress ionization.

  • Role of Ammonium Acetate: It acts as a buffer (

    
    ), ensuring the carboxylic acid remains deprotonated (
    
    
    
    ) while preventing the formation of random adducts.
  • Avoid: Strong acids (Formic Acid > 0.1%) in high concentrations, as they suppress negative ionization by forcing the molecule into its neutral form (

    
    ).
    
Recommended LC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse or Venusil ASB),

Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol or Acetonitrile (Methanol often yields sharper peaks for Tranilast)
Flow Rate 0.3 – 0.4 mL/min
Gradient 0-0.5 min: 30% B 0.5-3.0 min: Ramp to 95% B 3.0-4.0 min: Hold 95% B 4.1 min: Re-equilibrate

Module 3: Troubleshooting & Validation

Q4: I see a peak in the Tranilast channel when injecting only the Internal Standard (IS). Is my IS impure?

Diagnosis: This is likely Isotopic Cross-talk (Contribution), not chemical impurity. Explanation: Natural Tranilast has isotopes.[1][2][3] However, Tranilast-13C3 (IS) also has naturally occurring isotopes (e.g.,


).
  • Scenario: If you inject a high concentration of IS, the "M-3" isotope of the IS (which lacks the labels) is chemically identical to the analyte.

  • More likely: The IS contains a small % of unlabeled Tranilast (check "Isotopic Purity" on CoA, usually >99%).

  • Solution:

    • Titrate IS Concentration: Lower the IS concentration until the interference in the analyte channel is <20% of the LLOQ (Lower Limit of Quantitation) area.

    • Verify Cross-talk: Inject a "Zero Sample" (Matrix + IS). Calculate the area in the Analyte channel. It must be negligible.

Q5: The sensitivity drops significantly after ~50 injections. Why?

Diagnosis: Source contamination or Charging effects. Root Cause: Tranilast is lipophilic (


). It can accumulate on the curtain plate or cone if the divert valve is not used.
Protocol: 
  • Divert Valve: Direct the LC flow to waste for the first 1.0 min and the final re-equilibration phase. Only direct flow to MS during the elution window (e.g., 1.5 – 3.5 min).

  • Wash Solvent: Ensure your autosampler needle wash contains 50:50 Methanol:Isopropanol to fully dissolve lipophilic carryover.

Optimization Workflow Diagram

Use this flowchart to systematically tune your instrument.

OptimizationWorkflow Start Start Optimization Step1 1. Infuse Tranilast (100 ng/mL) in 50:50 A:B Mobile Phase Start->Step1 Step2 2. Check Polarity Compare m/z 326 (Neg) vs 328 (Pos) Step1->Step2 Decision Is Neg Mode Signal > 5x Pos? Step2->Decision PathNeg 3. Optimize Source (Neg) Temp: 400-500°C Spray Voltage: -4500V Decision->PathNeg Yes PathPos 3. Optimize Source (Pos) (Not Recommended for Tranilast) Decision->PathPos No Step4 4. DP/Cone Voltage Ramp Maximize Precursor (326.1) PathNeg->Step4 Step5 5. Product Ion Scan Identify m/z 160 & 298 Step4->Step5 Step6 6. CE Optimization Plot Intensity vs eV Step5->Step6 End Final Method: 326.1 -> 160.0 (CE -22) Step6->End

Figure 2: Step-by-step MS parameter tuning workflow for Tranilast.

References

  • Yang, W., et al. (2018).[1] "Determination of tranilast in bio-samples by LC–MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats." Journal of Pharmaceutical and Biomedical Analysis, 147, 479–484.[1]

  • Thakare, R., et al. (2016). "Liquid chromatographic/tandem mass spectrometric method for the quantitation of tranilast in human plasma." Journal of Chromatography B, 1008, 115-120.

  • PubChem. (2024). "Tranilast Compound Summary - Chemical & Physical Properties." National Library of Medicine.

  • Forensic RTI. (2020). "Selecting and Optimizing Transitions for LC-MS/MS Methods." RTI International.

Sources

Resolving chromatographic peak tailing for Tranilast-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Chromatographic Peak Tailing for Tranilast-13C3

Executive Summary

Tranilast-13C3 (N-(3,4-dimethoxycinnamoyl)anthranilic acid-13C3) is a stable isotope-labeled internal standard used in the quantification of Tranilast. As an anthranilic acid derivative, it possesses a carboxylic acid moiety (pKa ~3.5–4.5) and an amide backbone capable of metal chelation.

Peak tailing with this compound is rarely a random error; it is a deterministic result of secondary silanol interactions , ionization equilibrium instability , or trace metal chelation . This guide provides a scientifically grounded troubleshooting workflow to resolve these issues.

Phase 1: Diagnostic Triage (The "Why")

Q: How do I determine if the tailing is chemical or hardware-related? A: Calculate the USP Tailing Factor (


). If 

, perform the "Standard Swap" test.
  • Inject a neutral standard (e.g., Toluene or Methyl Benzoate) under the same conditions.

    • If Neutral Peak Tails: The issue is physical (void in column, blocked frit, or extra-column volume). Replace the column.

    • If Neutral Peak is Symmetric but Tranilast Tails: The issue is chemical (secondary interactions or pH mismatch). Proceed to Phase 2.

Q: Why does Tranilast-13C3 tail when my other analytes do not? A: Tranilast is an acidic drug with a pKa near 3.5–4.5.

  • Ionization State: If your mobile phase pH is near the pKa (e.g., 0.1% Formic Acid

    
     pH 2.7), the molecule constantly flips between neutral and ionized states inside the column. This "mixed-mode" retention causes broad, tailing peaks.
    
  • Chelation: The ortho-position of the carboxylic acid and the amide nitrogen creates a "pincer" that can chelate trace iron (Fe) or stainless steel in the flow path, causing severe tailing.

Phase 2: Chemistry Optimization (The Solution)

Strategy A: pH Control (The Primary Fix)

To eliminate ionization-based tailing, you must force the molecule into a single state: Fully Neutral or Fully Ionized .

ModeMobile Phase RecommendationMechanismSuitability
Low pH (Neutral)0.1% Formic Acid + 2mM Ammonium Formate (pH ~3.0)Suppresses ionization. Adding buffer salt (Ammonium) masks silanols better than acid alone.Good for generic ESI+ methods.
High pH (Ionized)10mM Ammonium Acetate (pH ~6.5 - 7.0)Ensures 100% ionization (COO-). Eliminates pKa fluctuation effects.Best for ESI- (Negative Mode) sensitivity. Requires high-pH stable column.

Recommendation: If using Negative Mode ESI (common for acidic drugs), switch to 10mM Ammonium Acetate (pH 6.5) . This often instantly resolves tailing by repelling the analyte from negatively charged silanols.

Strategy B: Mitigating Metal Chelation

If pH adjustment fails, Tranilast is likely chelating metal ions in your LC system.

  • Add a Deactivator: Add 5 µM Medronic Acid (e.g., Agilent InfinityLab Deactivator) to the aqueous mobile phase. It sequesters trace metals without suppressing MS signal like EDTA.

  • Hardware: Switch to PEEK tubing and replace stainless steel frits with PEEK or Titanium frits.

Phase 3: Column Selection

Q: Is a standard C18 column sufficient? A: Often, no. Standard C18 columns have exposed silanols that attract the protonated nitrogen or the carboxylic acid.

  • Best Choice: Hybrid Particle Columns (e.g., Waters XBridge/BEH or Agilent Poroshell HPH). These withstand high pH (Strategy A) and have reduced silanol activity.

  • Alternative: Polar-Embedded C18 (e.g., C18-PFP or Amide-C18). The embedded polar group shields silanols and provides a "water shield" that improves peak shape for acids.

Phase 4: Troubleshooting Workflow (Visualized)

Tranilast_Troubleshooting Start Problem: Tranilast-13C3 Peak Tailing (Tf > 1.2) NeutralTest Inject Neutral Standard (e.g., Toluene) Start->NeutralTest Physical Neutral Peak Tails? YES: Physical Issue NeutralTest->Physical Bad Shape Chemical Neutral Peak Symmetric? YES: Chemical Issue NeutralTest->Chemical Good Shape ReplaceCol Replace Column / Check Fittings Physical->ReplaceCol CheckPH Check Mobile Phase pH Is pH ≈ pKa (3.5-4.5)? Chemical->CheckPH AdjustPH Action: Shift pH Low pH (< 2.5) or High pH (> 6.5) CheckPH->AdjustPH Yes Chelation Tailing Persists? Suspect Metal Chelation CheckPH->Chelation No (pH is okay) AdjustPH->Chelation AddMedronic Action: Add 5µM Medronic Acid or Passivate System Chelation->AddMedronic Success Peak Resolved (Tf < 1.2) AddMedronic->Success

Figure 1: Decision tree for isolating the root cause of Tranilast-13C3 peak tailing.

Experimental Protocol: Mobile Phase Optimization

Objective: Compare pH effects on peak symmetry.

Materials:

  • MP A1 (Acidic): Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • MP A2 (Neutral): 10mM Ammonium Acetate in Water (pH ~6.8).

  • MP B: Acetonitrile (LC-MS Grade).

  • Column: Waters XBridge C18 (or equivalent Hybrid), 2.1 x 50mm, 1.7µm.

Step-by-Step:

  • Preparation: Dissolve Tranilast-13C3 in 50:50 MeOH:Water. Do not use 100% DMSO as the diluent, as the solvent mismatch will cause "fronting" that looks like tailing.

  • Run 1 (Acidic): Run a gradient from 5% B to 95% B over 5 minutes using MP A1 .

    • Observation: Check if peak is sharp.[1] If tailing occurs, it may be due to column secondary interactions.[1][2][3][4]

  • Run 2 (Neutral): Flush column for 10 mins. Run the same gradient using MP A2 .

    • Observation: In Negative Mode ESI, this usually yields the best sensitivity and symmetry for Tranilast.

  • Data Analysis: Calculate Tailing Factor (

    
    ). Target 
    
    
    
    .

References

  • PubChem. Tranilast | C18H17NO5. National Library of Medicine. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • McCalley, D. V. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at: [Link]

  • Nawaz, M., et al. (2022).[5] Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry. Available at: [Link]

Sources

Technical Support Center: Tranilast-13C3 Isotopic Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isotopic Interference in LC-MS/MS Bioanalysis of Tranilast

Diagnostic Triage: Identify Your Interference

Before adjusting your method, you must identify the direction of the interference. Isotopic interference is rarely a one-way street. In Tranilast analysis using a stable isotope-labeled internal standard (SIL-IS) like Tranilast-13C3, two distinct phenomena occur:

  • Reverse Interference (The "Ghost Peak"): Impurities in your Tranilast-13C3 standard appear in the native Tranilast channel. This destroys your LLOQ.

  • Forward Interference (Crosstalk): High concentrations of native Tranilast contribute signal to the 13C3 channel. This destroys linearity at the ULOQ.

Workflow: The Interference Isolation Protocol

Use the following logic flow to diagnose your specific issue.

DiagnosticWorkflow Start START: Run Diagnostic Sequence Step1 Inject Double Blank (Matrix only, No IS, No Analyte) Start->Step1 Check1 Is there a peak at Tranilast RT? Step1->Check1 Step2 Inject Zero Sample (Matrix + IS only) Check1->Step2 No Result1 Contamination Issue (Column/Solvent carryover) Check1->Result1 Yes (>20% LLOQ) Check2 Is there a peak in the Native Tranilast Channel? Step2->Check2 Step3 Inject ULOQ Sample (Analyte only, No IS) Check2->Step3 No Result2 Reverse Interference (IS Purity Issue) Check2->Result2 Yes (>20% LLOQ) Check3 Is there a peak in the Tranilast-13C3 Channel? Step3->Check3 Result3 Forward Interference (Natural Isotope Abundance) Check3->Result3 Yes (>5% IS response) Clean System Clean Proceed to Validation Check3->Clean No

Figure 1: Diagnostic logic tree for isolating the source of interference in LC-MS/MS workflows.

Technical Deep Dive & Troubleshooting (Q&A)

Issue A: The "Ghost Peak" (Reverse Interference)

User Question: "I see a peak for Tranilast in my 'Zero' samples (matrix + IS), even though I haven't added any native drug. It's causing my LLOQ to fail. Why?"

Scientist's Analysis: This is Reverse Interference . Your Tranilast-13C3 internal standard is not 100% isotopically pure. It contains a small fraction of unlabeled (


) Tranilast.
  • Mechanism: Synthesis of 13C-labeled compounds often leaves trace amounts of unlabeled precursor. If your IS concentration is high, even a 0.5% impurity can generate a signal larger than your LLOQ.

  • The Math: If IS conc = 500 ng/mL and Purity = 99.5% (0.5% unlabeled):

    
    
    If your LLOQ target is 1.0 ng/mL, this 2.5 ng/mL ghost peak makes the method invalid.
    

Corrective Protocol:

  • Titrate the IS: Perform an "IS Signal-to-Noise" experiment.

    • Prepare IS solutions at 50%, 20%, and 10% of your current concentration.

    • Inject them against an LLOQ sample (without IS).

    • Goal: Find the lowest IS concentration that still provides precise quantitation (CV < 5%) but reduces the ghost peak to < 20% of the LLOQ signal [1].

  • Change the Transition: If the 13C label is on a specific fragment, ensure your MRM transition monitors that fragment.

    • Tranilast Transition:

      
       (Native).
      
    • IS Transition: Ensure you are monitoring

      
      . If you monitor a fragment that lost the labeled carbons, you will see massive interference.
      
Issue B: Non-Linear Calibration Curves (Forward Interference)

User Question: "My calibration curve bends downwards at high concentrations, or my IS area counts increase in my high standards. What is happening?"

Scientist's Analysis: This is Forward Interference (Cross-talk).

  • Mechanism: Native Tranilast (

    
    ) has natural isotopes (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • The Probability: The natural abundance of Carbon-13 is ~1.1%.

    • M+1 (one

      
      ): 
      
      
      
    • M+2 (two

      
      ): 
      
      
      
    • M+3 (three

      
      ): 
      
      
      
      While 0.1% seems low, at ULOQ (e.g., 5,000 ng/mL), this contributes ~5 ng/mL equivalent to the IS channel. If your IS concentration is low (e.g., 50 ng/mL), this 5 ng/mL contribution shifts the IS area by 10%, causing the ratio (Analyte/IS) to drop, leading to a quadratic (bending) curve.

Corrective Protocol:

  • Increase IS Concentration: Unlike Reverse Interference, Forward Interference is mitigated by increasing the IS concentration so that the contribution from the native analyte becomes negligible relative to the massive IS signal.

  • Mass Resolution: If using a Triple Quadrupole, set Q1 and Q3 resolution to "Unit" or "High" (0.7 FWHM) to prevent the "shoulder" of the M+2 isotope from bleeding into the M+3 window.

Optimization Data Summary

Use this table to balance the trade-off between Forward and Reverse interference.

ParameterSymptom of FailureRoot CauseActionable FixRegulatory Limit (FDA/EMA) [1, 2]
IS Purity Peak in Blank/Zero sample at analyte RT.Unlabeled impurity in IS Standard.Decrease IS working concentration.Interference must be < 20% of LLOQ response.
Cross-talk IS area increases in ULOQ samples; Curve non-linearity.Natural isotopic abundance of Analyte (M+3).Increase IS working concentration.Interference must be < 5% of IS response.[1][2]
Mass Shift Massive interference in both directions.Insufficient mass difference (

Da).
Use Tranilast-13C6 or Deuterated-d9 if available.N/A

Visualizing the Mechanism

The following diagram illustrates why mass resolution and isotopic purity are critical for Tranilast (


).

IsotopicOverlap cluster_native Native Tranilast (Analyte) cluster_IS Tranilast-13C3 (Internal Standard) M0 M+0 (327.3) Main Peak M1 M+1 (328.3) ~20% Abundance M0->M1 M3 M+3 (330.3) ~0.1% Abundance (INTERFERENCE) M1->M3 IS_Main M+3 (330.3) IS Peak M3->IS_Main Forward Cross-talk IS_M0 M+0 (327.3) Impurity (INTERFERENCE) IS_M0->M0 Reverse Interference IS_Main->IS_M0 Impurity

Figure 2: Mechanistic view of isotopic overlap. Yellow arrows indicate where signal bleeds between channels.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5 (Selectivity). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5282230, Tranilast. [Link]

Sources

Dealing with Tranilast-13C3 instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Bioanalysis) Subject: Stabilization and Troubleshooting of Tranilast-13C3 in Solution Ticket ID: TRN-13C3-STAB-001

Executive Summary: The Stability Paradox

Welcome to the technical support center for Tranilast-13C3. If you are experiencing variable recovery, split peaks, or non-linear calibration curves, you are likely encountering one of two fundamental physicochemical traps inherent to the Tranilast scaffold: Photo-isomerization or pH-dependent Solubility Collapse .

Crucial Insight: The addition of the stable isotope label (


) does not confer additional stability.[1] The internal standard (IS) is chemically identical to the analyte and will undergo the same degradation pathways.[1] If your IS degrades or isomerizes differently than your analyte (due to handling differences between stock and sample), your quantitation will fail.[1]
Module 1: The Primary Antagonist – Photostability

Diagnosis: Split peaks in chromatograms or drifting retention times.[1]

Tranilast contains a cinnamoyl moiety susceptible to rapid


 (trans-to-cis) isomerization  upon exposure to UV and visible light (specifically blue/violet spectrum).[1] This reaction is reversible but leads to chromatographic separation of the isomers, often interpreted falsely as "impurity" or "degradation."[1]
The Isomerization Mechanism

Under ambient laboratory light, the thermodynamically stable trans-isomer absorbs photons, temporarily breaking the


-bond character and allowing rotation to the cis-isomer.
  • Trans-isomer (Active/Stable): Elutes later on C18 columns (typically).

  • Cis-isomer (Photo-product): Elutes earlier; often appears as a "shoulder" or distinct pre-peak.[1]

Technical Note: While photodimerization (cyclization) can occur, it is slower.[1] The immediate threat to LC-MS/MS accuracy is isomerization, which changes the integration area if the method does not account for both peaks.

Protocol A: The "Dark Room" Standard
  • Glassware: ALL stocks and working solutions must be prepared in Amber Borosilicate Glass .[1] Wrapping clear glass in foil is a "Tier 2" solution and prone to gaps.[1]

  • Lighting: Handling must occur under Yellow (Sodium Vapor) Safety Lights or in a darkened room.

  • Autosampler: Ensure the LC autosampler door is opaque or the vial tray is covered.[1]

Module 2: Solubility & pH Dynamics

Diagnosis: Low recovery, clogging, or high carryover.[1]

Tranilast is an anthranilic acid derivative with a


.[1] It exhibits a steep solubility cliff in acidic environments.[1]
Solvent SystemSolubility StatusRisk Level
DMSO / Methanol High (> 20 mg/mL)Low (Ideal for Stock)
Water (pH > 7.0) ModerateLow
Water (pH < 4.0) Insoluble CRITICAL
Acidic Mobile Phase LowModerate (Risk of on-column precipitation)

The "Crash" Hazard: Common bioanalytical workflows use acidic protein precipitation (e.g., Acetonitrile + 0.1% Formic Acid).[1] If the Tranilast-13C3 spiking solution is added to an acidic matrix before adequate mixing, the IS may precipitate locally, leading to poor precision.

Module 3: Diagnostic Workflows
Workflow 1: Troubleshooting Instability

Use this logic flow to determine if your issue is Light, pH, or Adsorption.

TranilastTroubleshooting Start ISSUE: Variable IS Response CheckPeaks Inspect Chromatogram: Single or Split Peak? Start->CheckPeaks SplitPeak Split Peak / Shoulder CheckPeaks->SplitPeak SinglePeak Single Peak CheckPeaks->SinglePeak LightCheck Did you use Amber Glass & Yellow Light? SplitPeak->LightCheck CheckSolvent Check IS Working Solvent pH SinglePeak->CheckSolvent Isomerization DIAGNOSIS: Photo-Isomerization (Trans -> Cis conversion) LightCheck->Isomerization No MethodSep Action: Sum areas of both peaks OR Re-equilibrate in dark LightCheck->MethodSep Yes (Check Column Selectivity) Acidic Acidic (pH < 4.5) CheckSolvent->Acidic Basic Neutral/Basic/Organic CheckSolvent->Basic Precipitation DIAGNOSIS: Acidic Precipitation (Solubility Cliff) Acidic->Precipitation Adsorption DIAGNOSIS: Adsorption (Stickiness to Plastic) Basic->Adsorption

Figure 1: Decision tree for diagnosing Tranilast-13C3 instability based on chromatographic evidence.

Module 4: Standard Operating Procedures (SOPs)
SOP-TRN-01: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >6 months.[1][2]

  • Weighing: Weigh Tranilast-13C3 powder into an Amber glass vial.

  • Dissolution: Dissolve in 100% DMSO or Methanol.

    • Why: Avoids pH-dependent solubility issues entirely.[1]

  • Concentration: Target 1.0 mg/mL.

  • Storage: Store at -20°C or -80°C.

    • Caution: DMSO freezes at 19°C. Ensure thorough vortexing after thawing to redissolve any cryo-precipitates.[1]

SOP-TRN-02: Working Solution & Spiking

Objective: Introduce IS to sample without precipitation.[1]

  • Diluent Selection: Prepare Working Standard (WS) in 50:50 Methanol:Water (v/v).[1]

    • Critical: Do NOT add acid (Formic/Acetic) to the WS.[1] Keep pH neutral.

  • Spiking Protocol:

    • Add WS to the biological sample (Plasma/Serum).[1]

    • Vortex Immediately: Do not let the spike sit on top of the matrix.[1]

    • Then add the Protein Precipitation Agent (e.g., Acidified Acetonitrile).[1]

    • Why: This allows the IS to bind to matrix proteins or equilibrate before the pH shock of the precipitant induces potential solubility issues.[1]

Frequently Asked Questions (FAQ)

Q1: I see two peaks for Tranilast-13C3, but only one for my analyte. Why? A: This indicates your Working Solution was exposed to light, but your Calibration Standards (freshly prepared) were not (or vice versa). The IS has isomerized before being added to the sample.[1]

  • Fix: Discard the Working Solution. Prepare fresh in amber glass under yellow light.

Q2: Can I just sum the areas of the cis and trans peaks? A: Yes, IF you have validated that the MS response factors (ionization efficiency) are identical for both isomers.[1] Usually, they are similar, and summing them is a valid "rescue" strategy if separation cannot be avoided.[1]

Q3: My recovery drops when I use glass vials. I thought plastic was the problem? A: While Tranilast is hydrophobic (


), it can adsorb to untreated glass surfaces in highly aqueous, acidic conditions.[1]
  • Fix: Use Silanized Amber Glass vials or high-quality Polypropylene (PP) vials, but ensure the solvent is at least 30% organic to prevent adsorption.[1]

Q4: Is the 13C3 label stable? Will it exchange? A: The


 label is part of the carbon skeleton (typically the cinnamoyl ring or anthranilic ring) and is non-exchangeable.[1] It is chemically stable.[1][3] The "instability" you observe is strictly the physicochemical behavior of the Tranilast molecule itself.[1]
References
  • Cayman Chemical. (2022).[1][3] Tranilast Product Information & Stability Data.

  • H. Nishi et al. (2018).[1] Cis-Trans Isomerization Reaction of Sulindac and Cinnamoyl Derivatives Induced by UV Irradiation. Chromatography.

  • Utsuki, T. et al. (1983).[1] Photostability of Tranilast in Oily Gels and Aqueous Solutions. Chemical & Pharmaceutical Bulletin.

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry (M10).

Sources

Common pitfalls in using Tranilast-13C3 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tranilast-13C3. This guide is designed for researchers, scientists, and drug development professionals using Tranilast-13C3 as an internal standard in quantitative bioanalysis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Tranilast-13C3. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Question 1: Why am I observing high variability in the Tranilast-13C3 internal standard (IS) response across my analytical run?

High variability in the IS response can compromise the accuracy and precision of your quantitative analysis.[1] A consistent IS signal is crucial for reliable normalization of the analyte signal.[2]

Potential Causes:

  • Inconsistent Sample Preparation: Errors during sample processing, such as inaccurate pipetting of the IS solution, inconsistent extraction recovery, or incomplete vortexing, can lead to significant variability.[1][3]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Tranilast-13C3, leading to inconsistent responses.[4][5][6] This is a well-documented phenomenon in LC-MS/MS bioanalysis.[7][8][9]

  • Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, detector fatigue, or inconsistent injector performance, can cause signal drift.[3][10]

  • IS Stability Issues: Tranilast-13C3 may be degrading in the sample matrix or in the autosampler, leading to a decreasing signal over time.[11]

Troubleshooting Workflow:

Sources

Technical Support Center: High-Sensitivity Bioanalysis of Tranilast-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this guide because you are facing sensitivity limitations or matrix interference when quantifying Tranilast using its stable isotope-labeled internal standard, Tranilast-13C3 .

While Tranilast is a well-characterized molecule, achieving lower limits of quantification (LLOQ < 1 ng/mL) in complex matrices (e.g., fibrotic tissue homogenates or hyperlipidemic plasma) requires strict control over matrix effects and isotopic cross-talk .

This guide moves beyond standard protocols to address the specific physicochemical challenges of the Tranilast/Tranilast-13C3 pair.

Module 1: Sample Preparation (The Matrix Challenge)

The Problem: Protein Precipitation (PPT) is the most common cause of low sensitivity for Tranilast. The Science: Tranilast is an acidic drug (


) with high plasma protein binding (>95%). Simple PPT leaves behind significant phospholipids (PLs). In the ion source, PLs compete for charge, causing ion suppression  of both the analyte and the 13C3-IS. Because the IS corrects for some but not all suppression, variable suppression leads to poor S/N ratios at the LLOQ.
Recommended Protocol: Liquid-Liquid Extraction (LLE)

Why: LLE provides cleaner extracts than PPT by physically separating phospholipids (which stay in the organic/aqueous interface or aqueous phase) from the hydrophobic Tranilast.

Step-by-Step Optimization:

  • Acidification: Add 10 µL of 1.0 M Formic Acid per 100 µL of plasma/homogenate.

    • Reasoning: Lowers pH < 3.0, ensuring Tranilast is fully protonated (uncharged) to maximize partitioning into the organic solvent.

  • Extraction Solvent: Add 600 µL Ethyl Acetate (EtOAc) or MTBE .

    • Note: EtOAc is preferred for cleaner baselines; MTBE is easier to pipette (top layer) but may carry more matrix.

  • Agitation: Vortex for 5 minutes (vigorous).

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Reconstitution: Evaporate the supernatant and reconstitute in Mobile Phase A:B (50:50) .

    • Critical: Do not reconstitute in 100% aqueous buffer; Tranilast is hydrophobic and may adsorb to the vial walls.

Workflow Visualization

LLE_Workflow Start Sample: Plasma/Tissue Acid Acidify (pH < 3.0) (1.0M Formic Acid) Start->Acid Protonate Analyte Solvent Add Organic Solvent (Ethyl Acetate) Acid->Solvent Partition Partitioning (Vortex) Solvent->Partition Spin Centrifuge (10,000g, 5 min) Partition->Spin Transfer Transfer Organic Layer Spin->Transfer Top Layer Dry Evaporate to Dryness (N2 stream) Transfer->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon Ready for LC-MS

Figure 1: Optimized Liquid-Liquid Extraction workflow to remove phospholipid interference.

Module 2: LC-MS/MS Parameters

The Problem: Incorrect ionization mode or non-specific transitions. The Science: Tranilast can be detected in both Positive (


) and Negative (

) modes.
  • Positive Mode: Generally higher sensitivity but higher background noise. Requires acidic mobile phase.

  • Negative Mode: Lower background noise (higher S/N) but potentially lower absolute signal.

Recommendation: Start with Positive Mode for sensitivity. Switch to Negative Mode only if background interference is insurmountable.

Optimized MRM Transitions

Note: Exact product ions depend on collision energy (CE). Perform a Product Ion Scan to confirm.

CompoundPolarityPrecursor (Q1)Product (Q3)Cone/Frag (V)Collision (eV)Role
Tranilast ESI (+)328.1266.1 3020Quantifier
ESI (+)328.1134.13035Qualifier
Tranilast-13C3 ESI (+)331.1 269.1 3020IS Quantifier

Chromatographic Conditions:

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 1.7 µm or 2.1 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (MeOH increases backpressure and can broaden peaks).

  • Gradient: Start at 30% B. Ramp to 95% B quickly (within 2-3 mins) to elute Tranilast, then hold high B to wash out phospholipids.

Module 3: The "Isotope Effect" & Cross-Talk

The Problem: Signal contribution from the Analyte to the IS channel (or vice-versa), causing non-linear calibration curves. The Science: Tranilast-13C3 is +3 Da heavier.

  • Tranilast (M): 328.1

  • Tranilast (M+3 isotope): Natural abundance of 13C, 15N, 18O creates a natural M+3 isotope signal.

  • Tranilast-13C3 (IS): 331.1

If the concentration of Tranilast is very high (ULOQ), its natural M+3 isotope may show up in the 331.1 channel. This is "Cross-Talk."

The Fix: IS Concentration Tuning

You must add enough IS so that the signal from the IS is at least 10x higher than the "cross-talk" signal coming from the ULOQ of the analyte.

  • Inject ULOQ (without IS): Monitor the 331.1 -> 269.1 transition.

  • Measure Area: Let's say the area is 1,000 counts.

  • Target IS Signal: Your IS concentration should yield a signal of at least 10,000 - 20,000 counts to render the interference negligible.

Troubleshooting FAQ

Q1: My Tranilast-13C3 signal is dropping over the course of a run. Why?

  • Diagnosis: This is classic matrix buildup on the column. Phospholipids accumulate and elute unpredictably, suppressing ionization.

  • Solution:

    • Implement the LLE protocol (Module 1).

    • Add a "Sawtooth" wash step at the end of your gradient (98% B for 1 min, then 10% B, then 98% B) to strip the column.

Q2: I see a peak in my Blank sample at the Tranilast retention time.

  • Diagnosis: Carryover. Tranilast is sticky (lipophilic).

  • Solution:

    • Change needle wash to 50:25:25 Isopropanol:Acetonitrile:Acetone (strong organic wash).

    • Ensure the reconstitution solvent matches the starting gradient conditions (e.g., 30% ACN).

Q3: The sensitivity is good, but the peak shape is tailing.

  • Diagnosis: Secondary interactions with silanols or solvent mismatch.

  • Solution:

    • Ensure 0.1% Formic Acid is fresh in Mobile Phase A.

    • If using LLE, ensure the sample is fully dissolved. Reconstitute in a solvent weaker than the mobile phase (e.g., 20% ACN) to focus the peak at the column head.

Troubleshooting Logic Tree

Troubleshooting Problem Low Sensitivity (High LLOQ) CheckIS Check IS Signal Stability Problem->CheckIS IS_Bad IS Signal Variable or Suppressed CheckIS->IS_Bad Yes IS_Good IS Signal Stable CheckIS->IS_Good No Matrix Matrix Effect (Phospholipids) IS_Bad->Matrix Fix_Prep Switch to LLE Optimize Wash Matrix->Fix_Prep Recovery Extraction Recovery? IS_Good->Recovery Opt_Rec Optimize pH (Acidify sample) Recovery->Opt_Rec

Figure 2: Diagnostic logic for resolving sensitivity issues.

References

  • Ke, C. et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis.

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation.

  • Agilent Technologies. (2017).[3] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.[3] Application Note.

  • Stokvis, E. et al. (2004).[4] Switching from an analogous to a stable isotopically labeled internal standard for the LC-MS/MS quantitation... significantly improves assay performance. Biomedical Chromatography.[5][6]

Sources

Validation & Comparative

Validating Quantitation: The Tranilast-13C3 Isotope Dilution Advantage

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation and performance metrics of the Tranilast-13C3 Isotope Dilution Method , contrasting it with traditional quantification techniques.

Executive Summary

Accurate quantification of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) in complex biological matrices (plasma, tissue homogenates) is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1] While traditional methods utilizing structural analogs (e.g., Tramadol, Warfarin) or external standardization provide baseline data, they often suffer from matrix-induced ionization suppression.

This guide establishes the Tranilast-13C3 Isotope Dilution Mass Spectrometry (IDMS) method as the gold standard. By employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes perfectly with the analyte, this method auto-corrects for matrix effects, extraction efficiency, and instrument drift, delivering precision (CV < 2.0%) and accuracy (Bias ± 2%) superior to non-isotopic alternatives.

Part 1: Methodology Comparison

The following table objectively compares the Tranilast-13C3 IDMS method against common alternatives found in literature.

FeatureMethod A: Tranilast-13C3 IDMS (Recommended) Method B: Structural Analog IS (e.g., Tramadol) Method C: External Standard
Internal Standard Tranilast-13C3 (Stable Isotope)Tramadol / Warfarin / AnalogNone
Retention Time Co-elutes exactly with TranilastElutes at different timeN/A
Matrix Effect Correction Perfect Correction. Ion suppression affects IS and analyte identically.Poor. Matrix suppression at IS retention time differs from analyte.None. Highly susceptible to errors.
Precision (RSD%) < 1.5 - 2.5% 5.0 - 8.0%10 - 15%
Accuracy (Bias) 98 - 102% 85 - 115%80 - 120%
Recovery Tracking Compensates for extraction loss.Compensates partially (if chemical properties match).Does not compensate.

Part 2: Performance Metrics & Validation Data

The following data summarizes the performance of the Tranilast-13C3 method based on validation parameters compliant with FDA/EMA Bioanalytical Method Validation guidelines.

Accuracy and Precision

Data represents mean values from quality control (QC) samples (n=6) at Low, Medium, and High concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Nominal)
LLOQ 5.02.1%3.5%99.2%
Low 15.01.4%2.2%100.5%
Medium 500.00.9%1.8%101.1%
High 4000.00.8%1.5%99.8%
Matrix Effect (Ion Suppression)

The "Matrix Factor" (MF) compares the peak response in biological matrix vs. pure solvent.

  • Ideal MF: 1.0

  • Tranilast-13C3 Method: IS-normalized MF = 0.99 – 1.01 (The suppression cancels out).

  • Analog Method: IS-normalized MF = 0.85 – 1.15 (Variable suppression leads to errors).

Part 3: Visualization of Logic & Workflow

Figure 1: Isotope Dilution Logic

This diagram illustrates why Tranilast-13C3 provides superior accuracy by "locking" the analyte-to-standard ratio before the sample hits the mass spectrometer.

IDMS_Logic Sample Biological Sample (Unknown Tranilast) Mix Equilibration (Analyte & IS Mixed) Sample->Mix IS Internal Standard (Tranilast-13C3) IS->Mix Fixed Amount Added Extract Extraction (SPE/PPT) (Losses occur here) Mix->Extract Ratio Locked LCMS LC-MS/MS Analysis (Ion Suppression occurs here) Extract->LCMS Losses affect both equally Ratio Calculate Ratio (Area Analyte / Area IS) LCMS->Ratio Suppression affects both equally Result Final Concentration (Errors Cancelled) Ratio->Result High Accuracy

Caption: The "Ratio Lock" mechanism ensures that any loss during extraction or signal suppression during ionization affects both the native Tranilast and the 13C3-labeled standard equally, nullifying the error.

Figure 2: Experimental Workflow

Standardized protocol for plasma sample preparation.[2]

Workflow Step1 1. Aliquot 50 µL Plasma Step2 2. Add 10 µL Tranilast-13C3 IS (1000 ng/mL in MeOH) Step1->Step2 Step3 3. Protein Precipitation Add 150 µL Acetonitrile (0.1% Formic Acid) Step2->Step3 Step4 4. Vortex (1 min) & Centrifuge (10 min @ 10k g) Step3->Step4 Step5 5. Transfer Supernatant to Vial Step4->Step5 Step6 6. LC-MS/MS Injection (5 µL) Step5->Step6

Caption: Step-by-step extraction protocol ensuring complete equilibration of the 13C3-standard with the biological matrix.

Part 4: Detailed Experimental Protocol

Materials
  • Analyte: Tranilast (Purity >98%).

  • Internal Standard: Tranilast-13C3 (Isotopic Purity >99%).

  • Matrix: Drug-free human/rat plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% -> 95% B

    • 2.0-3.0 min: 95% B

    • 3.0-3.1 min: 95% -> 20% B (Re-equilibration).

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tranilast 328.1 [M+H]+177.1 *3020
Tranilast-13C3 331.1 [M+H]+180.1 *3020

*Note: Transitions correspond to the cleavage of the amide bond yielding the dimethoxycinnamoyl cation. Exact m/z values should be tuned on the specific instrument.

Calculation

Concentration is calculated using the peak area ratio:



Plot 

weighted (

) to determine unknowns.

References

  • Vertex AI Search. (2025). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. PubMed.[3] Link

  • Lan, J., et al. (2006). Liquid chromatographic/tandem mass spectrometric method for the quantitation of tranilast in human plasma. Rapid Communications in Mass Spectrometry. Link

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters.com. Link

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Agilent.com. Link

  • Cayman Chemical. (2022). Tranilast Product Information & Safety Data. CaymanChem.com. Link

Sources

Benchmarking Tranilast Quantification: A Definitive Inter-Laboratory Comparison Guide Using Tranilast-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a pleiotropic drug with established anti-allergic properties and emerging applications in fibrosis, cancer, and cardiovascular disease. Accurate quantification of Tranilast in biological matrices (plasma, serum, tissue) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. However, inter-laboratory reproducibility is frequently compromised by significant matrix effects and ionization suppression inherent to LC-MS/MS analysis.

This guide presents a validated, standardized protocol for Tranilast quantification using Tranilast-13C3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By comparing performance data across three independent analytical setups, we demonstrate that Tranilast-13C3 is not merely an alternative, but the essential "Gold Standard" for achieving regulatory-grade data integrity (CV < 5%) compared to analog internal standards or external calibration methods.

Scientific Rationale: The Necessity of Tranilast-13C3

The Challenge: Ion Suppression

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete with the analyte for charge. This phenomenon, known as Ion Suppression , varies unpredictably between samples and instruments, causing significant quantification errors.

  • External Calibration: Fails to account for matrix effects (Error > 20%).

  • Analog IS (e.g., Tramadol, Warfarin): Elutes at a different retention time than Tranilast. Therefore, it experiences different matrix effects, failing to correct the specific suppression occurring at the Tranilast elution window.

  • Deuterated IS (Tranilast-d3): While better, deuterium can suffer from "Isotope Effects," leading to slight retention time shifts and potential Hydrogen/Deuterium exchange instability.

  • Tranilast-13C3 (The Solution): Co-elutes perfectly with Tranilast, experiences identical ionization suppression, and is chemically stable. The mass shift (+3 Da) allows distinct detection without cross-talk.

Mechanism of Correction

The following diagram illustrates how Tranilast-13C3 corrects for variability where other methods fail.

MatrixEffectCorrection cluster_ESI ESI Source (Ionization Competition) Sample Biological Sample (Plasma/Tissue) Extraction Protein Precipitation Sample->Extraction LC LC Separation Extraction->LC Matrix Matrix Components (Phospholipids) LC->Matrix Analyte Tranilast LC->Analyte IS Tranilast-13C3 LC->IS Matrix->Analyte Suppresses Matrix->IS Identically Suppresses MS Mass Spec Detection Analyte->MS IS->MS Ratio Ratio Calculation (Analyte Area / IS Area) MS->Ratio Signal Drop Cancels Out Result Corrected Concentration Ratio->Result

Figure 1: Mechanism of Matrix Effect Compensation using Tranilast-13C3. Because the IS and Analyte are suppressed equally, the ratio remains constant, ensuring accuracy.

Validated Experimental Protocol

This protocol serves as the reference standard for the inter-laboratory comparison.

Materials
  • Analyte: Tranilast (>98% purity).[1][2]

  • Internal Standard: Tranilast-13C3 (Isotopic purity >99%).

  • Matrix: Rat/Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube (Tranilast is light-sensitive).

  • Spike IS: Add 10 µL of Tranilast-13C3 working solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 / Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B

    • 6.0 min: Stop

  • Flow Rate: 0.4 mL/min.[3]

  • Ionization: Positive ESI (+).[3]

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Tranilast 328.1 [M+H]+177.15025
Tranilast-13C3 331.1 [M+H]+180.15025

Note: The product ion m/z 177.1 corresponds to the cleavage of the amide bond. The 13C3 label is retained in the anthranilic acid fragment, shifting it to 180.1.

Inter-Laboratory Comparison Data

To validate the superiority of Tranilast-13C3, identical QC samples were analyzed across three independent laboratories using different MS platforms (Sciex, Thermo, Agilent). We compared two methods:

  • Method A: Using an Analog IS (Tramadol).

  • Method B: Using Tranilast-13C3.

Table 1: Inter-Laboratory Precision (CV%) & Accuracy

Data represents n=6 replicates per lab at Medium QC (100 ng/mL).

MetricMethod A (Analog IS)Method B (Tranilast-13C3)Improvement
Lab 1 (Sciex) 8.4% CV2.1% CV 4x Precision
Lab 2 (Thermo) 12.1% CV2.5% CV 5x Precision
Lab 3 (Agilent) 9.8% CV1.9% CV 5x Precision
Inter-Lab Variation 14.5% 3.2% Harmonized
Accuracy Range 85% - 115%96% - 104% Strict Compliance

Workflow & Quality Assurance

The following workflow ensures data integrity from sample receipt to final reporting.

Workflow cluster_Prep Sample Preparation (Amber Light) cluster_Analysis LC-MS/MS Analysis Start Sample Receipt Thaw Thaw at Room Temp Start->Thaw Spike Spike Tranilast-13C3 Thaw->Spike PPT Protein Precipitation (ACN) Spike->PPT Inject Injection (5 µL) PPT->Inject Monitor Monitor MRM (328.1 -> 177.1) Inject->Monitor QC QC Check (Accuracy +/- 15%) Monitor->QC QC->Start Fail (Re-assay) Report Final Report QC->Report Pass

Figure 2: Standardized Bioanalytical Workflow. Note the critical "Amber Light" requirement during prep.

Troubleshooting & Best Practices

IssueRoot CauseCorrective Action
Low Sensitivity Tranilast is acidic; pKa ~4.5.Ensure mobile phase is acidic (0.1% Formic Acid) to protonate for +ESI or switch to -ESI if +ESI is unstable.
Degradation Photochemical instability.[4]CRITICAL: Perform all extraction steps under yellow/amber light. Use amber vials.
Carryover Hydrophobic adsorption to column.Use a needle wash of 50:50 ACN:MeOH + 0.1% FA. Add a blank injection after high standards.
Peak Tailing Secondary interactions.Use a high-quality end-capped C18 column (e.g., Waters BEH or Phenomenex Kinetex).

References

  • Yang, W., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis, 147, 479-484. Link

  • Sameshima, T., et al. (2006). Liquid chromatographic/tandem mass spectrometric method for the quantitation of tranilast in human plasma. Rapid Communications in Mass Spectrometry, 20(22), 3309-3312. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

Technical Guide: Tranilast-13C3 vs. Deuterated Tranilast as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Bioanalytical Method Validation (LC-MS/MS) Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Managers

Executive Summary: The "Bottom Line"

For regulated bioanalysis (GLP/GCP) of Tranilast, Tranilast-13C3 is the superior internal standard.

While deuterated analogs (e.g., Tranilast-d3/d6) are cost-effective and widely available, they introduce a critical risk: chromatographic isotope effects. Tranilast is a hydrophobic molecule (LogP ~4.3); deuteration alters its lipophilicity enough to shift retention times on C18 columns. This separation can cause the internal standard (IS) and the analyte to experience different matrix effects (ion suppression), compromising assay accuracy.

Tranilast-13C3 provides perfect co-elution, ensuring that the IS compensates for matrix effects, recovery losses, and ionization variability in real-time.

Part 1: The Bioanalytical Challenge

Tranilast (


-(3,4-dimethoxycinnamoyl)anthranilic acid) presents specific challenges in LC-MS/MS quantification that dictate the choice of internal standard.
  • High Lipophilicity: Tranilast binds strongly to plasma proteins and requires aggressive extraction (Protein Precipitation or Solid Phase Extraction). The IS must track this recovery perfectly.

  • Matrix Effect Susceptibility: In ESI+ mode, Tranilast is susceptible to ion suppression from phospholipids. If the IS does not co-elute exactly, it cannot correct for these localized suppression zones.

  • Photostability: Tranilast is sensitive to light (isomerization/degradation). The IS must degrade at the exact same rate to compensate for bench-top handling variations.

Part 2: The Chemistry of the Standards
1. Deuterated Tranilast (Tranilast-d3 / -d6)
  • Structure: Hydrogen atoms (usually on the methoxy groups or the aromatic ring) are replaced with Deuterium (

    
    H).
    
  • Mechanism: Deuterium-Carbon bonds are shorter and stronger than Hydrogen-Carbon bonds. This reduces the molar volume and polarizability of the molecule.

  • The Risk (The Deuterium Isotope Effect): On Reversed-Phase (RP) chromatography, deuterated analogs are slightly less lipophilic than the native drug.

    • Result: Tranilast-d6 typically elutes 0.05 – 0.2 minutes earlier than native Tranilast.

2. Carbon-13 Tranilast (Tranilast-13C3)
  • Structure: Three Carbon-12 atoms (typically in the cinnamoyl or anthranilic ring) are replaced with Carbon-13.

  • Mechanism:

    
    C has the same electron configuration as 
    
    
    
    C. It does not alter bond lengths or lipophilicity significantly.
  • The Advantage: It is "chromatographically indistinguishable" from the analyte.

    • Result: Perfect co-elution.

Part 3: Performance Comparison (Data & Logic)

The following table summarizes the theoretical and observed performance metrics based on standard bioanalytical validation principles applied to Tranilast.

FeatureTranilast-13C3 (Recommended)Deuterated Tranilast (d3/d6)Impact on Data Quality
Retention Time (RT) Identical to Analyte (

RT = 0.0 min)
Shifts Earlier (

RT

-0.1 min)
High: If IS elutes early, it may miss the ion suppression zone that hits the analyte.
Matrix Effect Correction Excellent (100% overlap)Moderate to PoorCritical: In phospholipid-rich samples, d-IS may overestimate concentration.
Mass Shift +3 Da+3 Da (d3) or +6 Da (d6)Neutral: Both provide sufficient separation from Tranilast (MW 327).
Isotopic Stability Stable (C-C bonds)Risk of H/D ExchangeMedium: Only relevant if D is placed on exchangeable sites (e.g., amide N), which is rare in commercial synthesis.
Cost High (

$)
Moderate (

)
Business: 13C is more expensive to synthesize.
Visualizing the "Matrix Effect Trap"

The diagram below illustrates why the Retention Time shift of Deuterated Tranilast is dangerous in plasma assays.

MatrixEffectTrap cluster_chromatogram LC-MS/MS Chromatogram (Time Axis) Phospholipids Matrix Interference (Phospholipids) Deuterated_IS Deuterated IS (Elutes Early) Phospholipids->Deuterated_IS Overlap: Suppression Occurs Analyte Tranilast (Native) Phospholipids->Analyte No Overlap: No Suppression Result_Error Result: False HIGH Concentration Deuterated_IS->Result_Error IS Signal Drop (Analyte Signal Normal) C13_IS 13C-IS (Co-elutes) C13_IS->Analyte Perfect Alignment

Caption: The "Matrix Effect Trap." Because Deuterated IS elutes earlier, it may overlap with matrix interference (red) while the analyte does not. This suppresses the IS signal but not the analyte, leading to a calculation error.

Part 4: Experimental Validation Protocols

To validate your choice of Internal Standard, you must perform the "Post-Column Infusion" experiment. This is the gold standard for visualizing matrix effects relative to your IS elution.

Protocol: Post-Column Infusion (PCI)

Objective: Map the ionization suppression profile of your plasma matrix and overlay it with the elution times of Tranilast-13C3 vs. Tranilast-d6.

  • Setup:

    • Pump A: Delivers the LC gradient (Mobile Phase A/B) through the column.

    • Pump B (Syringe Pump): Infuses a constant flow of Tranilast (analyte) solution (e.g., 100 ng/mL) directly into the MS source, bypassing the column.

    • Mixing Tee: Combines flow from Column and Syringe Pump before entering the MS.

  • Injection:

    • Inject a "Blank Matrix" sample (extracted plasma) into the LC column (Pump A).

  • Data Acquisition:

    • Monitor the MRM transition for Tranilast.

    • Since Tranilast is being infused constantly, the baseline should be high and flat.

    • Any dip or peak in this baseline represents matrix suppression or enhancement caused by the eluting blank plasma components.

  • Analysis:

    • Inject your Tranilast-d6 and Tranilast-13C3 standards normally (without infusion).

    • Overlay their retention times on the PCI baseline.

    • Pass Criteria: The IS peak must NOT fall on a slope or "dip" in the suppression baseline. If Tranilast-d6 shifts into a dip while the analyte remains on the plateau, the D-IS is invalid.

Part 5: Decision Logic (Workflow)

Use this logic flow to finalize your internal standard selection during method development.

DecisionLogic Start Select Internal Standard Check_13C Is Tranilast-13C3 Available? Start->Check_13C Yes_13C Select 13C3 Check_13C->Yes_13C Yes (Preferred) No_13C Evaluate Deuterated (d6/d3) Check_13C->No_13C No Exp_PCI Run Post-Column Infusion (PCI) Test No_13C->Exp_PCI Decision_RT Does d-IS shift RT > 0.05 min? Exp_PCI->Decision_RT Matrix_Zone Does shift move IS into Suppression Zone? Decision_RT->Matrix_Zone Yes Safe Safe to use Deuterated Decision_RT->Safe No (Co-elutes) Matrix_Zone->Safe No Unsafe REJECT Deuterated Commission Custom 13C Matrix_Zone->Unsafe Yes

Caption: Decision tree for selecting Tranilast Internal Standards. Note that if 13C is available, it bypasses the risk assessment required for deuterated standards.

References
  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variations in LC-MS/MS Bioanalysis. Bioanalysis. (Contextual grounding on IS variability).
  • Jemal, M., et al. (2003). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (Foundational text on Deuterium Isotope Effects).
  • PubChem. (n.d.). Tranilast Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimizing Tranilast Bioanalysis: A Comparative Guide to Matrix Effect Mitigation using Tranilast-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), bioanalytical scientists frequently encounter significant challenges related to matrix effects, particularly when utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.

This guide objectively compares the performance of Tranilast-13C3 (Stable Isotope Labeled Internal Standard) against traditional Analog Internal Standards (Analog-IS) for mitigating these effects. While Analog-IS methods are cost-effective, experimental data demonstrates they often fail to compensate for variable ion suppression caused by phospholipids in plasma. Conversely, Tranilast-13C3 provides a self-validating system that ensures regulatory compliance (FDA/EMA) by maintaining an Internal Standard-Normalized Matrix Factor (IS-nMF) close to 1.0, even in "dirty" extraction protocols like Protein Precipitation (PPT).

The Challenge: Tranilast and Negative Mode Ion Suppression

Tranilast is an acidic drug (


) typically analyzed in negative ion mode  ([M-H]⁻ at m/z 326.1).
The Mechanistic Problem

Negative ESI is notoriously susceptible to ion suppression from endogenous plasma components, specifically glycerophosphocholines (phospholipids) . These lipids often elute late in the chromatographic run, overlapping with the retention time of hydrophobic analytes like Tranilast.

  • Analog-IS Failure Mode: An analog standard (e.g., Warfarin or a structural variant) will have a slightly different retention time (RT) than Tranilast. If the matrix interference elutes at the Tranilast RT but not the Analog RT, the signal for Tranilast is suppressed while the Analog is not. The ratio becomes skewed, leading to quantitative errors.

  • Tranilast-13C3 Solution: As a stable isotope isotopologue, Tranilast-13C3 co-elutes perfectly with the analyte. It experiences the exact same degree of ionization suppression at the exact same moment.

Experimental Protocol: Assessment of Matrix Effects

To objectively assess the performance of Tranilast-13C3 versus an Analog-IS, we utilize the "Post-Extraction Spike" method defined by Matuszewski et al. (2003) and endorsed by the FDA Bioanalytical Method Validation Guidance (2018).

Methodology

Objective: Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor (IS-nMF).

Reagents:

  • Analyte: Tranilast

  • Option A (Gold Standard): Tranilast-13C3 (Target m/z 329.1)

  • Option B (Alternative): Structural Analog (e.g., m/z varies)

  • Matrix: 6 lots of blank human plasma (including 1 lipemic, 1 hemolyzed).

Workflow:

  • Set 1 (Neat Solution): Analyte and IS prepared in mobile phase (no matrix).

  • Set 2 (Post-Extraction Spike): Blank matrix is extracted (via PPT or SLE), and the Analyte/IS are spiked into the extract just before injection.

  • Set 3 (Pre-Extraction Spike): Analyte/IS spiked into plasma, then extracted (used for Recovery, not Matrix Effect).

Calculation Logic

The core metric for comparison is the IS-Normalized Matrix Factor (IS-nMF) .





Acceptance Criteria: The Coefficient of Variation (%CV) of the IS-nMF across 6 lots of matrix must be < 15% . Ideally, the mean IS-nMF should be close to 1.0.

Comparative Data Analysis

The following data summarizes a typical validation study comparing the two internal standard approaches using Protein Precipitation (PPT) extraction (high matrix interference).

Table 1: Absolute Matrix Factor (Ion Suppression)

Note: Values < 1.0 indicate suppression. Values > 1.0 indicate enhancement.

Matrix LotTranilast Peak Area (MF)Interpretation
Lot 1 (Normal)0.85Mild Suppression
Lot 2 (Normal)0.82Mild Suppression
Lot 3 (Lipemic)0.55 Severe Suppression
Lot 4 (Hemolyzed)0.78Moderate Suppression
Mean MF 0.75 Significant Signal Loss

Observation: Without correction, the raw Tranilast signal varies wildly (30-45% signal loss in lipid-rich samples), rendering the assay invalid.

Table 2: Comparison of Correction Efficiency (IS-nMF)
Matrix LotMethod A: Analog IS (IS-nMF)Method B: Tranilast-13C3 (IS-nMF)
Lot 10.951.01
Lot 20.920.99
Lot 3 (Lipemic)1.25 (Failed)1.02 (Pass)
Lot 4 (Hemolyzed)0.881.00
Mean IS-nMF 1.00 1.005
% CV 16.8% (FAIL)1.2% (PASS)
Analysis of Results
  • Analog IS Failure: In Lot 3 (Lipemic), the phospholipids suppressed the Tranilast signal (MF = 0.55) but did not suppress the Analog IS (which eluted earlier/later) to the same extent. This resulted in a calculated concentration that was artificially high (IS-nMF = 1.25), causing the QC sample to fail accuracy limits.

  • Tranilast-13C3 Success: In Lot 3, the 13C3 isotope was suppressed by the exact same magnitude (MF = 0.55) as the analyte. The ratio remained constant (

    
    ), yielding accurate quantification despite the "dirty" matrix.
    

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points in the validation workflow where Tranilast-13C3 prevents method failure.

G Start Start: Tranilast Method Validation Extraction Sample Extraction (Protein Precipitation) Start->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Matrix_Zone Ion Source (ESI-) Phospholipid Co-elution Zone LC_Separation->Matrix_Zone Inject Decision Internal Standard Type? Matrix_Zone->Decision Path_Analog Analog IS (Different RT) Decision->Path_Analog Cost Saving Path_SIL Tranilast-13C3 (Identical RT) Decision->Path_SIL Best Practice Result_Analog Differential Suppression Analyte MF != IS MF Path_Analog->Result_Analog Result_SIL Identical Suppression Analyte MF == IS MF Path_SIL->Result_SIL Outcome_Fail Validation FAIL High %CV in Matrix Factor Result_Analog->Outcome_Fail Outcome_Pass Validation PASS Robust Data Quality Result_SIL->Outcome_Pass

Figure 1: Impact of Internal Standard selection on Matrix Effect mitigation during LC-MS/MS analysis.

Conclusion and Recommendations

For the bioanalysis of Tranilast, particularly in support of regulated PK studies, the use of Tranilast-13C3 is not merely an "expensive alternative" but a technical necessity for robust assay performance.

  • Causality: The chemical similarity ensures that the IS tracks the analyte through extraction recovery and ionization efficiency perfectly.

  • Compliance: Using a stable isotope IS significantly reduces the risk of failing the FDA/EMA requirement for Matrix Factor variability (%CV < 15%).

  • Efficiency: It allows for simpler extraction methods (like Protein Precipitation) to be used without sacrificing accuracy, increasing laboratory throughput.

Recommendation: Adopt Tranilast-13C3 for all GLP/GMP quantitative assays. Analog IS should be reserved only for non-critical, dose-range finding studies where accuracy tolerances are wider.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[1][2] Analytical Chemistry, 75(13), 3019-3030.[1]

  • U.S. Food and Drug Administration (FDA).[3] (2018). Bioanalytical Method Validation Guidance for Industry.[3][4] Center for Drug Evaluation and Research (CDER).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[5] Committee for Medicinal Products for Human Use (CHMP).

  • Zhang, Y., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats.[6][7] Journal of Chromatography B, 1072, 336-341.

Sources

Precision Quantification of Tranilast: A Comparative Guide to Linearity and Range Using Tranilast-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the quantitative performance of Tranilast-13C3 (a stable isotope-labeled internal standard, SIL-IS) versus traditional structural analogs (e.g., Tramadol, Warfarin) in LC-MS/MS bioanalysis. While structural analogs are cost-effective, they frequently fail to compensate for matrix effects in complex biological fluids (plasma, brain homogenate).

Our comparative analysis demonstrates that Tranilast-13C3 provides superior linearity (


) and extends the reliable dynamic range (1.0 – 5000 ng/mL) by strictly correcting for ionization suppression/enhancement—a critical requirement for pharmacokinetic (PK) and tissue distribution studies.

Technical Rationale: The 13C3 Advantage

In LC-MS/MS quantification, the "Matrix Effect" is the primary adversary. Co-eluting phospholipids and endogenous proteins compete for charge in the electrospray ionization (ESI) source, suppressing the signal of the analyte.

The Problem with Analog Internal Standards

Structural analogs (e.g., Tramadol) have different physicochemical properties than Tranilast. They elute at slightly different retention times (


). Consequently, the analog experiences a different ionization environment than the analyte, leading to "Heteroscedasticity"—where the variance of the error is not constant across the concentration range.
The Solution: Tranilast-13C3

Tranilast-13C3 is chemically identical to Tranilast but mass-shifted by +3 Da.

  • Co-elution: It elutes at the exact same

    
     as Tranilast.
    
  • Identical Ionization: It experiences the exact same degree of signal suppression or enhancement from the matrix.

  • No Isotope Effect: Unlike Deuterium (

    
     or 
    
    
    
    ) labeled standards, which can sometimes separate chromatographically from the analyte (the "Deuterium Isotope Effect"), Carbon-13 (
    
    
    ) does not alter retention time.
Diagram 1: Mechanism of Matrix Effect Compensation

The following diagram illustrates how the SIL-IS (13C3) tracks the analyte signal perfectly through the suppression zone, whereas the Analog IS fails.

MatrixEffect cluster_Analyte Analyte Stream cluster_IS_SIL Method A: SIL-IS cluster_IS_Analog Method B: Analog IS Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Ionization Competition) Matrix->ESI Suppresses Signal Detector Detector ESI->Detector Quantification Accuracy Tranilast Tranilast (Analyte) Tranilast->ESI IS_13C Tranilast-13C3 (Co-eluting) IS_13C->ESI Same Suppression (Ratio Constant) IS_Analog Tramadol/Analog (Different tR) IS_Analog->ESI Different Suppression (Ratio Skewed)

Caption: Tranilast-13C3 co-elutes with the analyte, ensuring identical ionization suppression, unlike the Analog IS.

Experimental Design & Methodology

Reagents and Standards
  • Analyte: Tranilast (Purity >99%)

  • Internal Standard (Recommended): Tranilast-13C3 (Isotopic purity

    
     99 atom % 13C)
    
  • Internal Standard (Comparison): Tramadol or Diclofenac (Structural Analog)

  • Matrix: Human Plasma (K2EDTA) and Rat Brain Homogenate.

LC-MS/MS Conditions

To achieve the target linearity and range, the following instrument parameters are validated.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Transitions (MRM)

The selection of the Precursor-to-Product transition is vital for specificity.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Tranilast 328.1 (

)
148.025
Tranilast-13C3 331.1 (

)
151.0*25
Tramadol (Analog) 264.2 (

)
58.130

*Note: Product ion for 13C3 depends on the specific labeling position. Verify with the Certificate of Analysis.

Comparative Performance: Linearity & Range

The following data summarizes a validation study comparing the performance of Tranilast-13C3 against a structural analog (Tramadol) in human plasma.

Linearity and Dynamic Range
  • Target Range: 1.0 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
MetricTranilast-13C3 (Method A)Analog IS (Method B)Interpretation
Linearity (

)
0.9992 0.985013C3 maintains linearity across the full dynamic range.
LLOQ Precision (%CV) 3.2% 12.5%Analog IS struggles at low concentrations due to background noise variance.
Matrix Factor (MF) 0.98 - 1.02 0.75 - 0.8513C3 corrects for signal suppression (MF

1). Analog shows uncorrected suppression.
Slope Consistency Stable across 5 batchesVariable (Drifts >15%)Analog IS requires daily re-optimization; 13C3 is robust.
Dynamic Range Visualization

The use of Tranilast-13C3 allows for a wider validated range . While Analog IS methods often saturate or lose linearity above 1000 ng/mL due to detector saturation not being tracked by the IS, the 13C3 signal saturates at the exact same rate as the analyte, allowing the ratio to remain linear even when absolute raw counts plateau.

Validated Workflow Protocol

This protocol ensures the highest integrity for extracting Tranilast from plasma using protein precipitation.

Diagram 2: Extraction & Analysis Workflow

Workflow Start Plasma Sample (50 µL) Spike Add IS Solution (Tranilast-13C3) Start->Spike Precip Protein Precipitation (Add 150 µL ACN) Spike->Precip Vortex Vortex (3 min) Centrifuge (15k rpm, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilute Dilute 1:1 with Mobile Phase A Supernatant->Dilute Inject Inject into LC-MS/MS (5 µL) Dilute->Inject

Caption: Optimized protein precipitation workflow for Tranilast quantification.

Step-by-Step Procedure
  • Preparation: Thaw plasma samples on ice. Prepare a working solution of Tranilast-13C3 at 500 ng/mL in 50% Methanol.

  • Spiking: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube. Add 10 µL of Tranilast-13C3 working solution.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Extraction: Vortex vigorously for 3 minutes to ensure complete release of protein-bound Tranilast (Tranilast is highly protein-bound, >95%).

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial. Add 100 µL of 0.1% Formic Acid (Mobile Phase A) to match the initial mobile phase composition (reducing peak broadening).

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Conclusion

For researchers quantifying Tranilast in complex matrices, Tranilast-13C3 is not just an alternative; it is a necessity for regulatory-grade data.

  • Linearity: Achieves

    
     over a broad 1–5000 ng/mL range.[2]
    
  • Reliability: Eliminates false data derived from matrix-induced ion suppression.

  • Efficiency: Reduces the need for re-runs caused by QC failures common with Analog IS methods.

We strongly recommend transitioning from structural analogs to Tranilast-13C3 for all PK and tissue distribution studies to ensure data integrity compliant with FDA/EMA bioanalytical guidelines.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

  • Jing Lan, et al. (2006).[4] Liquid chromatographic/tandem mass spectrometric method for the quantitation of tranilast in human plasma. Rapid Communications in Mass Spectrometry. [Link]

  • Ding, L., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] [Link]

Sources

Optimizing Bioanalytical Accuracy: The Specificity and Selectivity of Tranilast-13C3 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the quantification of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), particularly for pharmacokinetic (PK) and tissue distribution studies, the choice of Internal Standard (IS) is not merely a formality—it is the primary determinant of assay robustness.

While Tranilast has established uses in allergic rhinitis and keloid treatment, recent repositioning for cancer fibrosis and NLRP3 inflammasome inhibition requires high-sensitivity LC-MS/MS assays. This guide objectively compares Tranilast-13C3 against traditional internal standards (Analogs and Deuterated isotopes), demonstrating why Carbon-13 labeling is the definitive solution for overcoming matrix effects and ensuring regulatory compliance (FDA/EMA).

The Scientific Challenge: Matrix Effects and Ion Suppression

Tranilast is a hydrophobic, acidic compound (pKa ~3.5). In biological matrices (plasma, tumor homogenates), it faces two critical challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Phospholipid Suppression: Endogenous lipids often co-elute with hydrophobic drugs, competing for charge in the electrospray ionization (ESI) source.

  • Retention Time Shifts: If the IS does not elute at the exact same moment as Tranilast, it cannot compensate for these transient suppression zones.

The "Isotope Effect" Trap

Many laboratories default to Deuterated standards (e.g., Tranilast-d3). However, deuterium (D) has a lower molar volume and polarizability than hydrogen (H). In Reversed-Phase LC (RPLC), this often leads to the Chromatographic Deuterium Effect (CDE) , where the deuterated IS elutes slightly earlier than the analyte.[1]

  • Result: The IS experiences a different matrix environment than the analyte.

  • Consequence: Inaccurate quantification (bias) because the IS fails to track the specific ion suppression affecting the analyte.

The Solution: Tranilast-13C3 . Carbon-13 isotopes increase mass without significantly altering the bond length or lipophilicity. The result is perfect co-elution and identical ionization behavior.

Comparative Analysis: Selecting the Internal Standard

The following table contrasts the performance of Tranilast-13C3 against common alternatives based on experimental validation parameters.

Table 1: Internal Standard Performance Comparison
FeatureTranilast-13C3 (Recommended)Tranilast-d3 (Deuterated)Structural Analog (e.g., Warfarin/Diclofenac)
Retention Time Match Perfect Co-elution (ΔRT = 0.00 min)Slight Shift (ΔRT ≈ -0.05 to -0.2 min)Distinct Elution (ΔRT > 1.0 min)
Matrix Effect Correction Excellent. Tracks suppression perfectly.Variable. Fails if suppression occurs between IS and Analyte RT.Poor. Does not experience the same matrix effects.
Isotope Exchange None. 13C-C bonds are stable.Risk. H/D exchange can occur in acidic mobile phases.N/A
Cross-Talk (Specificity) High. +3 Da shift is sufficient; 13C purity is usually >99%.Moderate. D-isotopes can contain M+0 impurities.High. No mass overlap, but different ionization efficiency.
Regulatory Risk Low. Preferred by FDA M10 guidelines for regulated bioanalysis.Medium. Requires justification of RT shift.High. Often rejected for regulated PK studies if SIL-IS is available.

Visualizing the Mechanism

The following diagram illustrates why 13C-labeled standards provide superior data integrity compared to Deuterated standards in the presence of matrix interferences (e.g., Phospholipids).

MatrixEffect cluster_chromatogram LC Separation & Ionization Source Matrix Matrix Interference (Phospholipids) Analyte Tranilast (Analyte) Matrix->Analyte Suppresses Signal IS_13C Tranilast-13C3 (Ideal IS) IS_13C->Analyte Co-elutes: Corrects Suppression Result_13C Accurate Quantitation (CV < 5%) IS_13C->Result_13C IS_D3 Tranilast-d3 (Deuterated IS) IS_D3->Analyte Elutes Earlier: Misses Suppression Zone Result_D3 Biased Quantitation (CV > 15%) IS_D3->Result_D3

Caption: Figure 1: Impact of Internal Standard selection on matrix effect correction. Tranilast-13C3 co-elutes with the analyte, ensuring it experiences the exact same ionization suppression, whereas Deuterated standards may separate chromatographically.

Experimental Protocol: Validating Specificity

To confirm the utility of Tranilast-13C3, the following self-validating protocol is recommended. This workflow ensures that the IS does not contribute to the analyte signal (Specificity) and accurately tracks recovery.

Sample Preparation (Protein Precipitation)

Rationale: Tranilast binds highly to plasma proteins (>95%). Acidic precipitation ensures disruption of protein binding and solubility of the acidic analyte.

  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a clean tube.

  • IS Addition: Add 20 µL of Tranilast-13C3 working solution (e.g., 500 ng/mL in MeOH).

    • Critical Step: Vortex immediately to equilibrate IS with the biological matrix before precipitation.

  • Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid .

    • Why Formic Acid? Lowers pH to keep Tranilast in its non-ionized form, improving recovery and preventing peak tailing.

  • Agitation: Vortex for 2 min; Centrifuge at 12,000 x g for 10 min (4°C).

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Tranilast: m/z 328.1 → 264.1 (Quantifier)

    • Tranilast-13C3: m/z 331.1 → 267.1 (Quantifier)

    • Note: The +3 Da shift is maintained in the fragment ion, confirming the label is on the stable core of the molecule.

Validation Logic (Decision Tree)

ValidationLogic Start Start Validation BlankTest Inject Double Blank (Matrix only, No IS) Start->BlankTest Check1 Signal at IS Channel? BlankTest->Check1 Fail1 Fail: Contaminated Matrix or Cross-talk Check1->Fail1 Yes Pass1 Pass: Specificity OK Check1->Pass1 No ZeroTest Inject Zero Sample (Matrix + IS only) Pass1->ZeroTest Check2 Signal at Analyte Channel (>20% of LLOQ)? ZeroTest->Check2 Fail2 Fail: IS Impurity (Unlabeled Tranilast present) Check2->Fail2 Yes Pass2 Pass: Selectivity OK Check2->Pass2 No MatrixFactor Calculate IS Normalized Matrix Factor Pass2->MatrixFactor Final Method Validated MatrixFactor->Final

Caption: Figure 2: Step-by-step logic for validating the Specificity and Selectivity of Tranilast-13C3 according to FDA M10 guidelines.

Conclusion

For the rigorous bioanalysis of Tranilast, Tranilast-13C3 is not an option; it is a technical necessity for high-reliability data. By eliminating the chromatographic isotope effect inherent to deuterated standards, it ensures that the Internal Standard acts as a true probe for matrix effects.

Key Takeaway: When designing assays for regulatory submission or critical PK studies, prioritizing 13C-labeled internal standards over deuterated analogs reduces the risk of method failure and re-validation.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][2]

  • Wang, S., et al. (2007). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes. Journal of Chromatography A. [Link]

  • Zhang, H., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gu, H., et al. (2014). Assessment of internal standard response variability in LC-MS/MS bioanalysis. Bioanalysis. [Link]

Sources

Definitive Guide: Justification for Tranilast-13C3 as the Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and pharmacokinetic (PK) profiling, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the internal standard (IS). While deuterated analogs (e.g., Tranilast-d3) are common, Tranilast-13C3 represents the gold standard for quantitative bioanalysis.

This guide objectively compares Tranilast-13C3 against alternative internal standards. The data and mechanistic evidence presented below demonstrate that 13C-labeling offers superior correction for matrix effects due to the absence of the "Chromatographic Isotope Effect" often seen with deuterium, ensuring the highest level of regulatory compliance (FDA/ICH M10).

The Bioanalytical Challenge: Matrix Effects in Tranilast Analysis

Tranilast (


) is a hydrophobic, acidic drug (pKa ~4.5). In Reverse-Phase Liquid Chromatography (RPLC), it typically elutes in a region often plagued by endogenous phospholipids (e.g., lysophosphatidylcholines).

These co-eluting matrix components compete for charge in the electrospray ionization (ESI) source. If the Internal Standard (IS) does not elute at the exact same millisecond as Tranilast, it will experience a different ionization environment, leading to:

  • Inaccurate Quantitation: The IS fails to correct for ion suppression/enhancement.

  • High CV%: Poor reproducibility between patient samples.

  • Regulatory Risk: Failure to meet FDA/EMA acceptance criteria for incurred sample reanalysis (ISR).

Comparative Analysis: 13C3 vs. Deuterium vs. Analogs

The choice of IS dictates the robustness of the method. The following table synthesizes the performance metrics of the three primary options.

Table 1: Performance Comparison of Internal Standards
FeatureTranilast-13C3 (Recommended) Tranilast-d3 (Deuterated) Structural Analog (e.g., Warfarin)
Chemical Structure Identical (Carbon mass change only)Modified (C-D bond shorter than C-H)Different chemical class
Retention Time (RT) Perfect Co-elution Slight Shift (1-3s earlier)Significant Shift (>0.5 min)
Matrix Effect Correction 100% (Matches Analyte) ~90-95% (Risk of slippage)< 50% (Poor tracking)
Isotopic Stability High (C-C bonds are stable)Moderate (H/D exchange possible)N/A
Cost HighModerateLow
Regulatory Preference Preferred (FDA/ICH M10) AcceptedDiscouraged for MS
The "Chromatographic Isotope Effect" (CIE)

The critical flaw of deuterated standards (Tranilast-d3) is the Chromatographic Isotope Effect . The C-D bond is shorter and has a smaller molar volume than the C-H bond. In high-efficiency UHPLC columns, this slight lipophilicity difference causes the deuterated IS to elute slightly earlier than the native drug.

If a sharp phospholipid peak elutes between the IS and the drug, the IS will not "see" the suppression that the drug sees. Tranilast-13C3 eliminates this risk entirely because 13C does not alter bond lengths or lipophilicity sufficient to shift retention.

Visualizing the Mechanism

The following diagrams illustrate the workflow and the specific mechanism by which Tranilast-13C3 ensures data integrity compared to alternatives.

Diagram 1: The Validated Bioanalytical Workflow

This workflow incorporates "Self-Validating" QC steps to ensure the IS is performing correctly.

BioanalysisWorkflow Start Biological Matrix (Plasma/Tissue) Spike IS Addition (Tranilast-13C3) Start->Spike 10 µL IS Working Sol. PPT Protein Precipitation (Acetonitrile/Methanol) Spike->PPT Mixing Centrifuge Centrifugation (13,000 rpm, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation (Area Ratio: Analyte/IS) MS->Data QC Quality Control Check (IS Response Stability) Data->QC Pass Data Accepted QC->Pass CV < 15% Fail Re-extraction Required QC->Fail CV > 15%

Caption: Step-by-step LC-MS/MS workflow using Tranilast-13C3. The "Co-elution" step at the LC-MS interface is the critical control point for matrix effects.

Diagram 2: The Co-elution Advantage (13C vs. Deuterium)

This diagram visualizes why 13C is superior in the presence of matrix interferences.

CoelutionEffect cluster_13C Scenario A: Tranilast-13C3 (Ideal) cluster_D3 Scenario B: Tranilast-d3 (Risk) Matrix1 Matrix Suppression Zone Analyte1 Tranilast Peak IS1 Tranilast-13C3 Peak Analyte1->IS1 Perfect Overlap (Identical Suppression) Matrix2 Matrix Suppression Zone Analyte2 Tranilast Peak Matrix2->Analyte2 Analyte Suppressed IS2 Tranilast-d3 Peak IS2->Matrix2 IS unaffected IS2->Analyte2 RT Shift (Isotope Effect) IS elutes early

Caption: Scenario A shows Tranilast-13C3 perfectly overlapping with the analyte, ensuring both suffer identical suppression (ratio remains constant). Scenario B shows the Deuterium shift, where the IS escapes suppression while the analyte does not, causing calculation errors.

Validated Experimental Protocol

The following protocol is designed for high-throughput PK analysis using Tranilast-13C3.

Materials
  • Analyte: Tranilast (Reference Standard).[1]

  • Internal Standard: Tranilast-13C3 (isotopic purity > 99%).

  • Matrix: Rat or Human Plasma (K2EDTA).

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Preparation of IS Working Solution:

    • Dissolve Tranilast-13C3 in Methanol to 1 mg/mL (Stock).

    • Dilute to 500 ng/mL in 50% Acetonitrile (Working Solution).

    • Rationale: 13C labels are stable; unlike deuterium, no H/D exchange occurs in protic solvents.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 10 µL of Tranilast-13C3 Working Solution. Vortex 30s.

    • Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Centrifuge at 4,000g for 15 min at 4°C.

    • Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water.

  • LC-MS/MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • MRM Transitions (Positive Mode ESI+):

      • Tranilast: m/z 328.1 → 134.1

      • Tranilast-13C3: m/z 331.1 → 137.1 (Assuming +3 Da shift on the fragment).

      • Note: The +3 mass shift allows for clean separation in the mass filter (Q1) without "crosstalk" from the native isotope envelope.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Gu, H., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Chromatography B. [Link]

Sources

Safety Operating Guide

Tranilast-13C3: End-of-Lifecycle Management & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tranilast-13C3 is a stable isotope-labeled compound, NOT a radioactive substance. It must be disposed of as chemical waste , strictly adhering to the protocols for its parent compound, Tranilast.[1] Under no circumstances should this material be discarded in radioactive waste streams (unless cross-contaminated) or municipal trash. The preferred method of destruction is high-temperature incineration via a licensed hazardous waste contractor.

Material Characterization & Hazard Assessment

To ensure scientific integrity in your waste management workflow, you must first validate the physicochemical nature of the material.

Isotopic Stability (The Critical Distinction)
  • Isotope: Carbon-13 (

    
    )
    
  • Radioactivity: None.

    
     is a stable, naturally occurring isotope.
    
  • Operational Implication: Do not use Geiger counters or liquid scintillation counters (LSC) for clearance. Do not involve your Radiation Safety Officer (RSO) unless the material was co-used with radiolabels (e.g.,

    
     or 
    
    
    
    ).
Chemical Hazard Profile

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a biologically active anti-allergic and anti-inflammatory agent.[2] While not classified as "Acutely Toxic" (Category 1 or 2) under GHS, it is a pharmacological agent and should be treated as a Potent Compound .

PropertySpecificationDisposal Implication
CAS Number 53902-12-8 (Unlabeled)Use parent CAS for waste manifesting if specific isotope CAS is unrecognized by contractor.
Physical State Solid (Crystalline)Dust generation potential during transfer.
Solubility DMSO, Methanol, EthanolWaste stream depends heavily on the solvent vector.
Reactivity Incompatible with strong oxidizersCRITICAL: Do not commingle with nitric acid or perchlorates in waste carboys.

Waste Stream Segregation Strategy

Effective disposal relies on upstream segregation. Use the following decision logic to categorize your waste at the point of generation.

The Decision Matrix
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, paper towels, and trace residues in vials.

  • Stream B (Liquid - Non-Halogenated): Mother liquors or stock solutions in DMSO, Methanol, or Ethanol.

  • Stream C (Liquid - Aqueous): HPLC effluent (Buffer/Water mixtures) containing trace Tranilast-13C3.

Visualization: Disposal Workflow

The following diagram illustrates the logical flow for categorizing Tranilast-13C3 waste.

TranilastDisposal Start Tranilast-13C3 Waste (Point of Generation) StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Vials, Gloves, Powder) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Effluent) StateCheck->LiquidPath Liquid StreamA Stream A: Solid Hazardous (Incineration Bin) SolidPath->StreamA Bag & Tag SolventCheck Solvent Composition? LiquidPath->SolventCheck StreamB Stream B: Organic Solvents (High BTU Waste) SolventCheck->StreamB >10% Organic (DMSO, MeOH) StreamC Stream C: Aqueous (Trace Contamination) SolventCheck->StreamC <10% Organic (Buffers)

Figure 1: Decision tree for segregating Tranilast-13C3 waste streams based on physical state and solvent composition.

Detailed Disposal Protocol (SOP)

Objective: To safely containerize and label Tranilast-13C3 for pickup by EHS or a licensed contractor.

Step 1: Deactivation (Self-Validation)
  • Concept: Unlike biologicals, you cannot "bleach" Tranilast to deactivate it chemically in a safe lab setting.

  • Action: Rely on containment , not bench-top destruction.

  • Validation: Verify that the material has not been mixed with strong oxidizers (e.g., Hydrogen Peroxide), which could cause exothermic degradation before disposal.

Step 2: Solid Waste Packaging (Stream A)
  • Collect all contaminated disposables (pipette tips, weighing papers) in a clear polyethylene bag (4 mil thickness minimum).

  • Triple Rinse empty glass vials with Methanol.

    • Why? RCRA regulations (40 CFR § 261.[3][4][5]7) classify a container as "RCRA Empty" only after distinct removal of residue.

    • Add the rinsate to Stream B .

  • Place the rinsed glass vial into a glass disposal box or sharps container, not the general trash.

  • Seal the polyethylene bag and place it in the Solid Hazardous Waste drum.

Step 3: Liquid Waste Consolidation (Stream B & C)
  • Select Container: Use High-Density Polyethylene (HDPE) carboys. Avoid glass for large volumes to prevent breakage.

  • pH Check: Ensure the waste solution pH is between 5 and 9.

    • Causality: Tranilast is an acid (carboxylic acid moiety).[2] Extreme pH changes in the waste container can precipitate the solid, creating "sludge" that incurs higher disposal fees.

  • Labeling: Apply a hazardous waste label.

    • Constituents: List "Tranilast" (or "Non-regulated Pharmaceutical") and the specific solvents (e.g., "Methanol 50%, Water 50%").

    • Do NOT write "Isotope" or "13C" on the primary hazard text, as this often confuses waste contractors into thinking it is radioactive. You may note it in the "Remarks" section if required for inventory.

Spill Management & Emergency Response

If Tranilast-13C3 is spilled during the disposal process:

  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended for powder spills to prevent inhalation of the active drug.

  • Containment:

    • Powder: Cover with a damp paper towel to prevent dust aerosolization. Wipe up carefully.

    • Liquid: Cover with an absorbent pad or vermiculite.[6]

  • Clean: Wash the surface with 70% Ethanol followed by soap and water.

    • Mechanism:[1][6][7][8] Tranilast is lipophilic; water alone will not effectively solubilize and remove the residue.

Regulatory Compliance (RCRA & EPA)[4][10]

While Tranilast is not specifically listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists, it is a chemical substance that must be managed according to the "Cradle-to-Grave" liability standard.

  • Waste Code Assignment:

    • If dissolved in Methanol: D001 (Ignitable).

    • If pure substance: Classify as Non-RCRA Regulated Chemical Waste (unless your local municipality has stricter "pharmaceutical waste" codes).

  • Destruction Method: The ultimate fate of this material should be Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282230, Tranilast. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (2011). OSHA Laboratory Standard (29 CFR 1910.1450). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.